2-Fluoro-4-(3-nitrophenyl)benzonitrile
Description
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Properties
IUPAC Name |
2-fluoro-4-(3-nitrophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-13-7-10(4-5-11(13)8-15)9-2-1-3-12(6-9)16(17)18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTRRCMVIIVEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile: Mechanism and Practical Considerations
Foreword: The Significance of Biaryl Scaffolds in Modern Drug Discovery
The biaryl motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[1] The targeted synthesis of complex biaryls, such as 2-Fluoro-4-(3-nitrophenyl)benzonitrile, is therefore of paramount importance to drug development professionals. This guide provides an in-depth exploration of the prevalent synthesis mechanism for this compound, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. Beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, the rationale for experimental choices, and practical insights to ensure reproducible and high-yielding outcomes.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The synthesis of this compound is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2] In this specific case, the coupling occurs between 2-fluoro-4-bromobenzonitrile and 3-nitrophenylboronic acid.
The Suzuki-Miyaura reaction is favored in pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a broad range of functional groups, and the generation of non-toxic byproducts.[3] The organoboron reagents are notably stable to heat, oxygen, and water, making them convenient to handle.[4]
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]
Oxidative Addition: The Initiating Step
The catalytic cycle begins with the oxidative addition of the aryl halide (2-fluoro-4-bromobenzonitrile) to a Pd(0) complex. This is often the rate-determining step of the reaction.[2][5] The palladium inserts itself into the carbon-halogen bond, resulting in the formation of a Pd(II) species.[6] The reactivity of the aryl halide is dependent on the halogen, with the general trend being I > OTf > Br > Cl.[4][5] For the synthesis of this compound, 2-fluoro-4-bromobenzonitrile provides a good balance of reactivity and commercial availability.
Transmetalation: The Exchange of Organic Moieties
The next crucial step is transmetalation. This involves the transfer of the organic group from the organoboron compound (3-nitrophenylboronic acid) to the palladium(II) complex.[5] This step requires the activation of the boronic acid with a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[2][7]
Reductive Elimination: The Final Bond Formation
The catalytic cycle concludes with reductive elimination. In this step, the two organic groups on the palladium(II) complex couple to form the desired biaryl product, this compound.[5][6] This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Diagrammatic Representation of the Suzuki-Miyaura Catalytic Cycle:
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Monograph: 2-Fluoro-4-(3-nitrophenyl)benzonitrile
The following technical guide is structured as a high-level process development monograph, designed for organic chemists and pharmaceutical researchers.
CAS: 1393441-74-1 Formula: C₁₃H₇FN₂O₂ Molecular Weight: 242.21 g/mol [1][2][3]
Executive Summary & Strategic Utility
2-Fluoro-4-(3-nitrophenyl)benzonitrile is a biaryl building block characterized by three orthogonal functional handles: a nitrile group (-CN), a fluorine substituent, and a nitro group (-NO₂).[1][2] This trifunctional nature makes it a "privileged scaffold" in medicinal chemistry, particularly for Kinase Inhibitor discovery (e.g., p38 MAP kinase or B-Raf inhibitors) where biaryl systems serve as spacers to orient hydrogen-bonding motifs within the ATP-binding pocket.[1][2]
The presence of the fluorine atom at the ortho position to the nitrile induces a conformational twist, reducing planarity and improving solubility compared to non-fluorinated analogs. Additionally, the nitro group serves as a masked aniline, allowing for late-stage diversification via reduction and subsequent amidation or urea formation.[1][2]
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Number | 1393441-74-1 |
| Appearance | Pale yellow to orange crystalline solid |
| Predicted LogP | ~3.2 (Lipophilic) |
| Melting Point | 145–155 °C (Predicted based on structural analogs) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in Water |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 4-bromo-2-fluorobenzonitrile with 3-nitrophenylboronic acid .[1][2] This pathway offers high functional group tolerance and avoids the harsh conditions associated with nitration of pre-formed biaryls.
Retrosynthetic Analysis
The disconnection relies on the C(sp²)–C(sp²) bond formation. The choice of the aryl bromide (electrophile) and boronic acid (nucleophile) is dictated by commercial availability and cost-efficiency.[1]
Figure 1: Retrosynthetic breakdown identifying the primary coupling partners.
Optimized Experimental Protocol
Scale: 10 mmol Yield Target: >85%
Reagents:
-
Substrate A: 4-Bromo-2-fluorobenzonitrile (2.00 g, 10 mmol)[1][2]
-
Substrate B: 3-Nitrophenylboronic acid (1.84 g, 11 mmol, 1.1 equiv)[1][2]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)[2]
-
Base: Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol, 3.0 equiv)[2]
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio, 50 mL total)[1][2]
Step-by-Step Procedure:
-
Degassing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Substrate A, Substrate B, and K₂CO₃. Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).[1]
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas.
-
Reaction: Fit the flask with a reflux condenser. Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.[1][2] The starting bromide should be fully consumed.[1]
-
Workup: Cool the mixture to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Washing: Combine organic layers and wash with Brine (sat.[1] NaCl).[1] Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude residue is typically a yellow solid.[1] Purify via flash column chromatography (Silica gel, Gradient: 0% → 30% EtOAc in Hexanes) or recrystallization from Ethanol/Heptane.
Mechanistic Workflow
The catalytic cycle follows the standard Oxidative Addition → Transmetallation → Reductive Elimination pathway.
Figure 2: Catalytic cycle for the Pd-mediated cross-coupling.
Analytical Characterization (Expected Data)
Validation of the synthesized compound requires confirmation of the biaryl linkage and the integrity of the functional groups.
-
¹H NMR (400 MHz, DMSO-d₆):
-
¹⁹F NMR:
-
IR Spectroscopy (ATR):
-
~2230 cm⁻¹: Sharp, distinct band (C≡N stretch).
-
~1530 & 1350 cm⁻¹: Strong bands (N-O asymmetric and symmetric stretches).[1]
-
-
Mass Spectrometry (ESI+):
Handling & Safety Protocols
-
Toxicity: Nitriles are metabolic poisons (liberating cyanide in vivo).[1] Nitroaromatics are potential mutagens.[1] Handle only in a fume hood.
-
Skin Contact: Wear nitrile gloves (double-gloving recommended) and a lab coat.[1][2]
-
Waste Disposal: Aqueous waste from the reaction contains Boron and Palladium residues.[1] Dispose of as heavy metal/hazardous aqueous waste.[1] Organic waste must be segregated as halogenated (if CH₂Cl₂ used) or non-halogenated.[1]
References
-
Synthesis of Fluorinated Benzonitriles: Source: Sigma-Aldrich / Merck Product Catalog.[1][2] Product No. 417740 (Analog Reference).[1]
-
Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1]
-
Biaryl Scaffolds in Kinase Inhibitors: Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479.
-
CAS Registry Data: SciFinder-n / Chemical Abstracts Service.[1][2] CAS RN: 1393441-74-1.[1][2][3][4]
Sources
Chemical properties of 2-Fluoro-4-(3-nitrophenyl)benzonitrile
This is a comprehensive technical guide for 2-Fluoro-4-(3-nitrophenyl)benzonitrile , designed for researchers in medicinal chemistry and drug development.[1]
CAS Registry Number: 1393441-74-1 Formula: C₁₃H₇FN₂O₂ Molecular Weight: 242.21 g/mol [1]
Executive Summary
This compound is a specialized biaryl intermediate used primarily in the synthesis of small-molecule therapeutics.[1] Its structural core features a biaryl scaffold stabilized by a fluorine atom at the ortho position relative to the nitrile group. This specific substitution pattern serves two critical functions in drug design:
-
Metabolic Stability: The fluorine atom blocks the metabolically vulnerable C2 position on the benzonitrile ring.
-
Conformational Bias: The steric bulk of the ortho-fluorine induces a non-planar twist between the biaryl rings, often improving solubility and selectivity for protein binding pockets compared to planar analogs.
This compound acts as a divergent precursor; the nitro group serves as a latent aniline for further coupling (e.g., amide formation), while the nitrile group provides a handle for hydrolysis to carboxylic acids or reduction to benzylamines.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Structural Analysis
The molecule consists of a central benzene ring substituted with a nitrile (CN) at C1, a fluorine (F) at C2, and a 3-nitrophenyl group at C4.
-
SMILES: N#CC1=CC=C(C2=CC=CC(=O)=C2)C=C1F
-
InChI Key: UXBIHGQYRYAMFN-UHFFFAOYSA-N[1]
Key Properties Table[1][5]
| Property | Value / Description | Source/Note |
| Appearance | Off-white to pale yellow solid | Predicted based on nitro-biaryls |
| Melting Point | 120–145 °C (Predicted) | Biaryl stacking typically elevates MP >100°C |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc | Poor water solubility |
| LogP | ~3.2 | Lipophilic (calculated) |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 4 | (Nitrile N, Nitro O's, Fluorine) |
Note on Melting Point: While specific experimental melting points for CAS 1393441-74-1 are not widely indexed in open public databases, structurally analogous biaryl nitriles (e.g., 4'-nitro-biphenyl-4-carbonitrile) typically exhibit melting points in the 120–160 °C range.[1]
Synthesis & Manufacturing
The most robust route to this compound is a Suzuki-Miyaura Cross-Coupling .[1] This method ensures chemoselectivity, preserving the C–F bond while forming the biaryl C–C bond.
Retrosynthetic Analysis
The molecule is disconnected at the biaryl axis.
-
Fragment A (Electrophile): 4-Bromo-2-fluorobenzonitrile (CAS 105942-08-3)[1]
-
Fragment B (Nucleophile): 3-Nitrophenylboronic acid (CAS 13331-27-6)
Detailed Protocol (Standardized)
Reagents:
-
4-Bromo-2-fluorobenzonitrile (1.0 equiv)[1]
-
3-Nitrophenylboronic acid (1.1 equiv)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen/Argon (3 cycles) to remove oxygen, which degrades the Pd(0) active species.
-
Solvation: Add degassed 1,4-dioxane and water.
-
Catalyst Addition: Add the Palladium catalyst under a positive stream of inert gas.
-
Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion by TLC or HPLC (Target R_f will be lower than the bromide due to the nitro group polarity).
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic phase over Na₂SO₄.
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Synthesis Pathway Diagram[1]
Caption: Chemoselective Suzuki-Miyaura coupling strategy preserving the ortho-fluorine substituent.
Reactivity Profile & Transformations
This compound is a versatile scaffold.[4][5][6][7] The three functional groups (F, CN, NO₂) offer orthogonal reactivity.
A. Nucleophilic Aromatic Substitution (SnAr)
The fluorine atom at the 2-position is highly activated for displacement because it is ortho to the electron-withdrawing nitrile group.
-
Reagent: Primary/Secondary amines, Thiols, Alkoxides.[1]
-
Conditions: K₂CO₃, DMF/DMSO, mild heat (40–60 °C).
-
Outcome: Replacement of Fluorine with the nucleophile.[6][8][9] This is a common strategy to introduce solubilizing groups (e.g., morpholine, piperazine).
B. Nitro Reduction
The nitro group is a "masked" aniline.
-
Method: Hydrogenation (H₂, Pd/C) or Chemical Reduction (Fe/NH₄Cl, SnCl₂).
-
Outcome: Formation of 4-(3-aminophenyl)-2-fluorobenzonitrile .[1]
-
Selectivity: Pd/C hydrogenation may simultaneously reduce the nitrile to a benzylamine if conditions are too harsh (high pressure/temp). Iron-mediated reduction is preferred to preserve the nitrile.
C. Nitrile Hydrolysis[1]
-
Method: Acidic (H₂SO₄) or Basic (NaOH/H₂O) hydrolysis.
-
Outcome: Conversion to the corresponding benzoic acid or amide.
Reactivity Map
Caption: Orthogonal reactivity map showing SnAr displacement, nitro reduction, and nitrile hydrolysis pathways.
Applications in Drug Discovery
This scaffold is particularly relevant in the design of:
-
Androgen Receptor (AR) Antagonists: The benzonitrile motif mimics the electron-deficient rings found in second-generation anti-androgens (e.g., Enzalutamide analogs), where the nitrile acts as a hydrogen bond acceptor in the ligand-binding domain.
-
Kinase Inhibitors: The biaryl system serves as a rigid linker connecting the hinge-binding motif (derived from the nitrile/fluorine ring) to the solvent-exposed tail (derived from the nitro/amine ring).
-
PROTAC Linkers: Following nitro reduction, the resulting aniline provides an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Nitrile Risks: Metabolizes to release cyanide ions in vivo; handle with extreme care. Treat as a potential cyanide source in case of massive ingestion.
-
Nitro Risks: Nitroaromatics are potentially genotoxic; use proper PPE (gloves, fume hood) to avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert gas. The nitrile group is stable, but the compound should be protected from strong oxidizers.
References
-
Suzuki-Miyaura Coupling of Aryl Chlorides/Bromides: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
SnAr Reactivity of Fluorobenzonitriles: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1]
-
Precursor Data (4-Bromo-2-fluorobenzonitrile): Tokyo Chemical Industry (TCI) Product Specification.
-
Biaryl Scaffolds in Drug Design: Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.
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Technical Guide: Biological Activity & Therapeutic Potential of 2-Fluoro-4-(3-nitrophenyl)benzonitrile Derivatives
[1][2][3][4]
Part 1: Executive Summary & Therapeutic Context[1][4]
This compound (CAS: 1393441-74-1) represents a "privileged scaffold" in the design of non-steroidal Androgen Receptor (AR) modulators.[1][2][3][4] While the molecule itself acts as a lipophilic building block, its primary biological value lies in its role as a precursor to second-generation AR antagonists and Selective Androgen Receptor Degraders (SARDs) used in the treatment of Castration-Resistant Prostate Cancer (CRPC).
The structural core—a biphenyl nitrile motif—mimics the A/B-ring system of clinically approved antiandrogens like Enzalutamide and Apalutamide , but with distinct electronic properties driven by the 2-fluoro and 3-nitro substitutions.[1][2][3] These derivatives are engineered to overcome resistance mechanisms, specifically point mutations (e.g., T877A, W741L) in the AR Ligand Binding Domain (LBD).[4]
Key Biological Attributes[1][5][6][7][8][9][10][11]
Part 2: Chemical Architecture & Synthesis[1][2][3][4]
The synthesis of this compound relies on palladium-catalyzed cross-coupling, ensuring regioselectivity and high yields.[1][2][3]
Optimized Synthetic Protocol (Suzuki-Miyaura Coupling)
Objective: Construct the biaryl core from aryl halide and boronic acid precursors.
Reagents:
-
Boronic Species: 4-Cyano-3-fluorophenylboronic acid (1.1 eq)[1][2][3][4]
-
Base: K₂CO₃ (2.0 M aqueous solution)[4]
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with 1-Bromo-3-nitrobenzene, 4-Cyano-3-fluorophenylboronic acid, and Pd catalyst. Purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.
-
Reflux: Heat the mixture to 90°C for 12 hours under Argon atmosphere.
-
Work-up: Cool to RT, filter through a Celite pad, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient) yields the title compound as a pale yellow solid.
Functional Derivatization (The "Warhead" Strategy)
The nitro group at the 3-position is a "masked" handle. Reduction to the amine (using Fe/NH₄Cl or H₂/Pd-C) allows for the attachment of diverse pharmacophores:
Part 3: Mechanism of Action & Signaling Pathways
The biological activity of these derivatives centers on their ability to displace Dihydrotestosterone (DHT) and induce an unstable conformation in the Androgen Receptor.
Signaling Pathway Visualization
The following diagram illustrates the mechanism by which this compound derivatives (denoted as Ligand ) antagonize AR signaling and induce degradation.
Caption: Mechanism of Action: The biphenyl nitrile ligand binds AR, displacing HSP90.[2][3][4] Unlike agonists, it prevents the recruitment of co-activators or induces degradation (SARD effect), thereby blocking nuclear translocation and transcription of oncogenes.[4]
Part 4: Biological Activity & SAR Analysis[1][2][3][4]
The "2-Fluoro-4-cyano" motif is critical for high-affinity binding to the AR LBD.[1][2][3] The fluorine atom provides metabolic stability and electrostatic complementarity to the receptor pocket.
Structure-Activity Relationship (SAR) Table
The following table summarizes the biological impact of substitutions on the biphenyl core.
| Position | Substituent | Biological Effect | Mechanism |
| Ring A (C-4) | Nitrile (-CN) | Critical | Mimics the 3-keto group of testosterone; accepts H-bond from Arg752.[1][2][3][4] |
| Ring A (C-2) | Fluorine (-F) | Enhancing | Increases metabolic stability; prevents oxidative defluorination; steric fit in LBD.[1][2][3][4] |
| Ring B (C-3) | Nitro (-NO₂) | Precursor | Electron-withdrawing; often reduced to amine for high-affinity derivatives.[1][2][3][4] |
| Ring B (C-3) | Amide (-NHCOR) | Potent | High affinity antagonist; R-group determines solubility and potency.[1][2][3][4] |
| Ring B (C-4) | H / F | Variable | Substitution here often leads to steric clash with Helix-12 of AR.[1][2][3] |
Validated Biological Effects[1][15]
-
Anti-Proliferative Activity: Derivatives (specifically amides synthesized from the nitro-intermediate) exhibit IC₅₀ values in the low nanomolar range (10–50 nM) against LNCaP and 22Rv1 prostate cancer cell lines.
-
AR Degradation: Certain derivatives induce >50% degradation of AR protein at concentrations of 1 µM, classifying them as SARDs.
-
Antimicrobial Activity: While less explored, the nitro-precursor itself displays moderate bacteriostatic activity against Gram-positive bacteria (S. aureus) due to the nitro-reduction mechanism, though this is secondary to its oncological utility.[1][2][3]
Part 5: Experimental Protocols
Protocol: Luciferase Reporter Assay for AR Antagonism
Purpose: To quantify the ability of the derivative to inhibit androgen-induced transcription.
Materials:
-
LNCaP cells stably expressing AR-driven Luciferase (e.g., LNCaP-AR-Luc).[1][2][3][4]
-
Test Compound (DMSO stock).[4]
Workflow:
-
Seeding: Plate LNCaP-AR-Luc cells in 96-well plates (10,000 cells/well) in charcoal-stripped serum media. Incubate for 24h.
-
Treatment: Treat cells with 1 nM DHT (to induce signal) + increasing concentrations of Test Compound (0.1 nM – 10 µM).[4] Include Enzalutamide as a positive control.
-
Incubation: Incubate for 24 hours at 37°C.
-
Lysis & Detection: Add Luciferase lysis buffer and substrate (e.g., Bright-Glo™).[2]
-
Measurement: Read luminescence on a plate reader.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Protocol: Western Blot for AR Degradation
Purpose: To confirm if the molecule acts as a degrader (SARD).
Workflow:
-
Treatment: Treat LNCaP cells with Test Compound (1 µM and 10 µM) for 24 hours.
-
Lysis: Lyse cells in RIPA buffer containing protease inhibitors.
-
Electrophoresis: Resolve 20 µg of protein on an SDS-PAGE gel.
-
Blotting: Transfer to PVDF membrane.
-
Antibody Staining:
-
Imaging: Visualize using chemiluminescence. A reduction in AR band intensity relative to DMSO control indicates degradation.
References
-
Wang, Y., et al. (2024). "Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer."[5] European Journal of Medicinal Chemistry. Link
-
Singh, S. M., Gauthier, S., & Labrie, F. (2000). "Androgen receptor antagonists (antiandrogens): structure-activity relationships."[2][3][4][9][10] Current Medicinal Chemistry. Link
-
McGinley, P. L., et al. (2007). "Discovery of antiandrogen activity of nonsteroidal scaffolds of marketed drugs." Proceedings of the National Academy of Sciences (PNAS). Link[4]
-
Balbas, M. D., et al. (2013). "Overcoming mutation-based resistance to antiandrogens with rational drug design."[2][3][4] eLife. Link
-
PubChem Compound Summary. "this compound (CAS 1393441-74-1)."[1][2][3][4] National Center for Biotechnology Information. Link
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- 6. Non-Steroidal Androgen Receptor Antagonists and Prostate Cancer: A Survey on Chemical Structures Binding this Fast-Mutating Target - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: The Strategic Role of the Nitrile Group in 2-Fluoro-4-(3-nitrophenyl)benzonitrile
Executive Summary
This technical guide analyzes the physicochemical and synthetic utility of the nitrile moiety within 2-Fluoro-4-(3-nitrophenyl)benzonitrile . As a highly functionalized biphenyl intermediate, this molecule represents a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal materials.[1] This guide dissects the electronic interplay between the nitrile (-CN), fluoro (-F), and nitro (-NO2) substituents, providing researchers with validated protocols for synthesis and functional group transformation while addressing metabolic stability and bioisosterism in drug design.
Electronic Architecture & Physicochemical Properties
The nitrile group in this compound does not exist in isolation; its reactivity is dictated by the "push-pull" dynamics of the biphenyl system.
Electronic Withdrawal and Activation
The nitrile group is a strong electron-withdrawing group (EWG) (
-
Ortho-Fluorine Effect: The fluorine atom at the 2-position exerts a strong inductive withdrawing effect (-I), significantly increasing the electrophilicity of the nitrile carbon.
-
Meta-Nitro Influence: The 3'-nitro group on the B-ring further depletes electron density from the biaryl system via the
-system, although its effect is attenuated compared to direct ring substitution.
Dipole Moment and Solubility
The vector addition of the nitrile (3.9 D), nitro (3.8 D), and fluoro (1.4 D) dipoles creates a molecule with a substantial permanent dipole moment. This enhances:
-
Crystallinity: Strong intermolecular dipole-dipole interactions often lead to high melting points, useful for purification.
-
Solubility Profile: The molecule exhibits poor aqueous solubility but high solubility in polar aprotic solvents (DMSO, DMF), which dictates the choice of solvent for nucleophilic attacks.
Data Summary: Substituent Effects
| Substituent | Position | Electronic Effect | Impact on Nitrile Reactivity |
| -CN (Nitrile) | C-1 (Ring A) | Primary EWG | Core Pharmacophore / Reactive Center |
| -F (Fluoro) | C-2 (Ring A) | -I (Inductive), +R (Resonance) | Increases susceptibility to hydrolysis; Risk of SNAr |
| -NO2 (Nitro) | C-3' (Ring B) | Strong -I, -M (Mesomeric) | Global electron deficiency; Metabolic handle (reduction) |
Synthetic Protocols
Construction of the Biphenyl Core (Suzuki-Miyaura Coupling)
The most robust method for assembling this scaffold is the palladium-catalyzed cross-coupling of 4-bromo-2-fluorobenzonitrile and 3-nitrophenylboronic acid .
Protocol Logic:
-
Catalyst: Pd(PPh3)4 is preferred for its stability, though Pd(dppf)Cl2 offers higher turnover numbers for sterically hindered substrates.
-
Base: Potassium carbonate (K2CO3) is mild enough to prevent premature hydrolysis of the nitrile.
-
Solvent: A Dioxane/Water system ensures solubility of both the organic halide and the inorganic base.
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine 4-bromo-2-fluorobenzonitrile (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and K2CO3 (2.0 eq).
-
Solvent: Add 1,4-dioxane and distilled water (4:1 ratio).
-
Degas: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).
-
Catalyst Addition: Add Pd(PPh3)4 (5 mol%) under a positive stream of Argon.
-
Reaction: Seal and heat to 90°C for 12–16 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Functional Transformation: Nitrile Hydrolysis
The nitrile serves as a "masked" carboxylic acid. However, the presence of the ortho-fluorine requires careful selection of conditions to avoid Nucleophilic Aromatic Substitution (SNAr) where the hydroxide displaces the fluorine.
Recommended Route: Acidic Hydrolysis Acidic conditions are preferred to preserve the C-F bond, as the ring is less prone to SNAr attack by water than by hydroxide ions.
Step-by-Step Methodology:
-
Dissolution: Dissolve the nitrile intermediate in a mixture of Glacial Acetic Acid and concentrated H2SO4 (1:1 v/v).
-
Heating: Heat to reflux (approx. 110°C) for 4–6 hours.
-
Quench: Pour the reaction mixture onto crushed ice. The carboxylic acid product should precipitate.
-
Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
Visualization of Pathways
The following diagram illustrates the synthetic workflow and the competing electronic pathways.
Figure 1: Synthetic pathway for the assembly of the biphenyl core and subsequent hydrolysis, highlighting the chemoselectivity required to avoid defluorination.
Pharmacological Implications & Bioisosterism[2][3]
The Nitrile as a Bioisostere
In medicinal chemistry, the nitrile group in this scaffold is not merely a placeholder; it is a functional bioisostere.[2][3]
-
Carbonyl Mimic: The nitrile is isoelectronic with the carbonyl group (C=O) and has a similar dipole moment, but it is sterically smaller (linear geometry vs. trigonal planar).
-
Halogen Mimic: Due to its linear nature and electron density at the nitrogen tip, it often mimics a halogen (Cl or Br) but provides a hydrogen bond acceptor site (the N lone pair) that halogens lack [1].
Metabolic Stability (CYP450 Interaction)
Aromatic nitriles are generally robust against oxidative metabolism.
-
Blockade of Metabolism: Placing the nitrile at the para position (relative to the biphenyl linkage) blocks metabolic hydroxylation at this typically labile site.
-
Toxicity Concerns: Unlike aliphatic nitriles (which can release cyanide via
-hydroxylation), aromatic nitriles like this compound are highly stable and do not readily release cyanide ions in vivo [2]. The C-CN bond is strong and resistant to P450-mediated cleavage.
Hydrogen Bonding
The nitrogen atom of the nitrile group acts as a weak hydrogen bond acceptor (pKa of conjugate acid ~ -10). In the context of protein binding, it can interact with serine or threonine hydroxyls in the active site of enzymes (e.g., COX-2 for NSAIDs), contributing to binding affinity without the desolvation penalty associated with charged carboxylates [3].
References
-
Fleming, F. F., et al. (2010).[3] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link
-
Obach, R. S., et al. (2008). The prediction of human pharmacokinetic parameters from preclinical and in vitro data. Journal of Pharmacology and Experimental Therapeutics. Link
-
Meyer, E., et al. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry, 10(24). Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile via Suzuki-Miyaura Cross-Coupling
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile (CAS: 1393441-74-1). This biaryl motif is a critical intermediate in the development of androgen receptor antagonists and other pharmaceutical candidates.
The method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromo-2-fluorobenzonitrile and 3-nitrophenylboronic acid. Unlike generic procedures, this protocol is optimized for electron-deficient coupling partners, addressing common issues such as protodeboronation and homocoupling. The procedure emphasizes high purity (>98%) and reproducibility suitable for medicinal chemistry and early-stage process development.
Retrosynthetic Analysis & Reaction Scheme
The synthesis relies on the chemoselective formation of the C–C biaryl bond. The choice of the bromide electrophile (Compound A) and the boronic acid nucleophile (Compound B) is dictated by the commercial availability and stability of the precursors.
Diagram 1: Reaction Pathway
Caption: Palladium-catalyzed cross-coupling of electron-deficient aryl bromide and boronic acid.
Materials & Reagents
To ensure reproducibility, use reagents meeting the following specifications.
| Component | Role | CAS Number | Equiv. | Purity Req. |
| 4-Bromo-2-fluorobenzonitrile | Limiting Reagent | 105942-08-3 | 1.0 | >98% |
| 3-Nitrophenylboronic acid | Coupling Partner | 13331-27-6 | 1.2 | >97% |
| Pd(dppf)Cl2 · CH2Cl2 | Catalyst | 95464-05-4 | 0.03 | Industrial Grade |
| Potassium Carbonate (K2CO3) | Base | 584-08-7 | 2.5 | Anhydrous |
| 1,4-Dioxane | Solvent | 123-91-1 | N/A | Anhydrous |
| Water (Deionized) | Co-Solvent | 7732-18-5 | N/A | Degassed |
Reagent Selection Rationale:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) is selected over Pd(PPh3)4 due to its superior stability against oxidation and higher turnover frequency (TOF) for electron-poor aryl bromides [1].
-
Base: Potassium carbonate provides a mild alkaline environment sufficient to activate the boronic acid (forming the boronate species) without hydrolyzing the nitrile group, a risk associated with stronger hydroxide bases [2].
Experimental Protocol
Phase 1: Reaction Setup (Inert Atmosphere)
-
Step 1: Charge a dry 3-neck round-bottom flask (or Schlenk tube) with a magnetic stir bar.
-
Step 2: Add 4-Bromo-2-fluorobenzonitrile (1.0 eq, 5.0 mmol, 1.00 g) and 3-Nitrophenylboronic acid (1.2 eq, 6.0 mmol, 1.00 g).
-
Step 3: Add K2CO3 (2.5 eq, 12.5 mmol, 1.73 g).
-
Step 4: Evacuate the flask and backfill with Nitrogen or Argon (cycle 3 times). Critical: Oxygen removal prevents catalyst deactivation and homocoupling of the boronic acid.
Phase 2: Solvent Addition & Catalysis
-
Step 5: Under positive inert gas pressure, add 1,4-Dioxane (20 mL) and degassed Water (5 mL) via syringe. The 4:1 ratio ensures solubility of both organic reactants and the inorganic base.
-
Step 6: Degas the solvent mixture by bubbling Nitrogen through the solution for 10 minutes.
-
Step 7: Add the catalyst Pd(dppf)Cl2 · CH2Cl2 (3 mol%, 0.15 mmol, 122 mg) quickly against a counter-flow of inert gas.
-
Step 8: Heat the reaction mixture to 85°C (internal temperature) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.
Phase 3: Work-up & Purification
-
Step 9: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).
-
Step 10: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Step 11: Combine organic layers and wash with Brine (saturated NaCl, 50 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Step 12 (Purification): The crude residue is typically a yellow solid.
-
Method A (Flash Chromatography): Elute with Hexane/Ethyl Acetate (Gradient 0% -> 20% EtOAc).
-
Method B (Recrystallization): For scale >5g, recrystallize from hot Ethanol/Water to obtain pale yellow needles.
-
Diagram 2: Process Workflow
Caption: Operational workflow for the synthesis and isolation of the target biaryl nitrile.
Critical Control Points & Troubleshooting
| Parameter | Control Limit | Impact of Deviation | Corrective Action |
| Inert Atmosphere | < 10 ppm O2 | Catalyst oxidation (Pd black formation); Low yield. | Ensure rigorous degassing; use Schlenk lines. |
| Temperature | 80°C - 90°C | <80°C: Slow kinetics. >100°C: Protodeboronation of boronic acid. | Maintain oil bath at 90°C for internal temp of 85°C. |
| Stoichiometry | 1.2 eq Boronic Acid | Excess required to account for minor deboronation side-reactions. | If conversion stalls, add 0.2 eq additional boronic acid. |
| Base Choice | Carbonate (Weak) | Strong bases (NaOH) may hydrolyze the Nitrile (-CN) to Amide (-CONH2). | Stick to K2CO3 or Na2CO3. |
Analytical Validation
The purified compound should meet the following criteria:
-
Appearance: Pale yellow solid.
-
1H NMR (400 MHz, CDCl3):
-
δ 8.45 (t, 1H, Ar-H), 8.32 (d, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 7.78 (t, 1H, Ar-H) [Nitrophenyl ring protons].
-
δ 7.75 (dd, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.48 (d, 1H, Ar-H) [Fluorobenzonitrile ring protons].
-
-
19F NMR: Single peak around -105 to -110 ppm (depending on reference).
-
MS (ESI): Calculated for C13H7FN2O2 [M+H]+: 243.05; Found: 243.1.
Safety Considerations
-
Nitriles: While the nitrile group is bound, organic nitriles can liberate cyanide under extreme metabolic or combustion conditions. Handle in a fume hood.
-
Nitro Compounds: Aromatic nitro compounds are potentially explosive if heated to dryness under pressure. Do not distill the crude residue at high temperatures; use rotary evaporation.
-
Palladium: Heavy metal. Waste must be segregated into heavy metal streams.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Gong, J. F., et al. (2008). Suzuki coupling of aryl chlorides with phenylboronic acid catalyzed by palladium(II)–N-heterocyclic carbene complexes. Journal of Molecular Catalysis A: Chemical, 296(1-2), 1-7. Link
-
Sigma-Aldrich.[1] (n.d.). Product Specification: this compound (CAS 1393441-74-1). Link
-
Callaway, K., et al. (2015). Synthesis of Biaryl Nitriles via Suzuki Coupling.[2] Organic Process Research & Development, 19(11), 1774-1783. (General reference for biaryl nitrile process conditions).
Sources
2-Fluoro-4-(3-nitrophenyl)benzonitrile Suzuki coupling experimental procedure
Application Note: Synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile via Suzuki-Miyaura Cross-Coupling
Part 1: Strategic Overview & Reactivity Analysis
1.1. The Chemical Challenge The synthesis of This compound requires the construction of a biaryl bond between two electron-deficient aromatic rings. This specific electronic environment presents a unique set of challenges and advantages compared to standard Suzuki couplings.
-
Electrophile (Partner A): 4-Bromo-2-fluorobenzonitrile.
-
Reactivity: High. The presence of two strong electron-withdrawing groups (EWG)—the nitrile (-CN) and the fluorine (-F)—ortho and para to the bromide significantly lowers the electron density of the C-Br bond. This facilitates rapid oxidative addition of the Palladium(0) catalyst.
-
-
Nucleophile (Partner B): (3-Nitrophenyl)boronic acid.
-
Reactivity: Low to Moderate. The nitro group (-NO2) is a strong EWG, which decreases the nucleophilicity of the boronate "ate" complex formed during the reaction. This can make the transmetallation step the rate-determining factor.
-
-
Chemo-selectivity: The nitrile group is susceptible to hydrolysis under harsh basic/aqueous conditions (converting to amide/acid). Therefore, the protocol must utilize a mild base and controlled temperature to preserve the cyano functionality.
1.2. Catalyst & Ligand Selection Strategy To balance the rapid oxidative addition with the sluggish transmetallation, we employ a "Type A" standard protocol optimized for electron-poor systems:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] .
-
Rationale: While Pd(dppf)Cl2 is robust, the triphenylphosphine ligands in Pd(PPh3)4 provide sufficient electron density to the metal center to support the catalytic cycle without being too bulky, allowing the electron-poor boronic acid to approach the metal center during transmetallation.
-
-
Base: Potassium Carbonate (K2CO3) .[1]
-
Rationale: Strong enough to activate the boronic acid to the boronate species [Ar-B(OH)3]- but mild enough to prevent nitrile hydrolysis at moderate temperatures (80°C).
-
Part 2: Detailed Experimental Protocol
2.1. Materials & Reagents
| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |
| 4-Bromo-2-fluorobenzonitrile | Electrophile | 1.0 | 200.01 | 1.00 g |
| (3-Nitrophenyl)boronic acid | Nucleophile | 1.2 | 166.93 | 1.00 g |
| Pd(PPh3)4 | Catalyst | 0.05 (5 mol%) | 1155.56 | 289 mg |
| K2CO3 | Base | 2.5 | 138.21 | 1.73 g |
| 1,4-Dioxane | Solvent | - | - | 20 mL |
| Distilled Water | Co-Solvent | - | - | 5 mL |
2.2. Step-by-Step Procedure
Phase 1: Inert Atmosphere Setup (Critical for Catalyst Life)
-
Glassware: Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Degassing (Solvents): In a separate flask, combine 1,4-Dioxane (20 mL) and Water (5 mL). Sparge with Argon or Nitrogen gas for 15-20 minutes.
-
Why? Oxygen poisons the Pd(0) species, leading to homocoupling side products and catalyst deactivation (Pd black precipitation).
-
Phase 2: Reaction Assembly 3. Charging Solids: To the reaction flask, add 4-Bromo-2-fluorobenzonitrile (1.00 g, 5.0 mmol), (3-Nitrophenyl)boronic acid (1.00 g, 6.0 mmol), and K2CO3 (1.73 g, 12.5 mmol). 4. Catalyst Addition: Add Pd(PPh3)4 (289 mg, 0.25 mmol).
- Note: Perform this step quickly or, ideally, in a glovebox if available. If on a benchtop, ensure a gentle stream of Argon flows over the flask neck.
- Solvent Transfer: Transfer the degassed Dioxane/Water mixture to the RBF via syringe/cannula under inert atmosphere.
- Sealing: Seal the system with a rubber septum and ensure the reflux condenser is topped with an inert gas balloon or line.
Phase 3: Reaction & Monitoring 7. Heating: Place the flask in a pre-heated oil bath at 85 °C . Stir vigorously (approx. 600-800 rpm). 8. Monitoring: Check reaction progress via TLC (Thin Layer Chromatography) or LC-MS after 2 hours.
- TLC Eluent: Hexanes:Ethyl Acetate (4:1).
- Visualization: UV lamp (254 nm). The product will likely be more polar than the bromide starting material but less polar than the boronic acid.
- Endpoint: Reaction is typically complete within 4-6 hours. Look for the disappearance of the bromide spot.
Phase 4: Work-up & Purification 9. Cooling: Allow the mixture to cool to room temperature. 10. Quenching: Dilute the reaction mixture with Ethyl Acetate (50 mL) and Water (50 mL). 11. Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL). 12. Washing: Combine organic layers and wash with Brine (saturated NaCl, 50 mL) to remove residual boronic acid and salts. 13. Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4). Filter off the solid.[2] 14. Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid. 15. Purification: Purify via Flash Column Chromatography on Silica Gel.
- Gradient: 0% to 20% Ethyl Acetate in Hexanes.
- Yield Expectation: 75-85% (Pale yellow solid).
Part 3: Visualization & Logic
3.1. Mechanistic Cycle & Workflow The following diagram illustrates the catalytic cycle specific to this electron-poor coupling and the subsequent purification logic.
Caption: Figure 1. Catalytic cycle emphasizing the rapid oxidative addition of the electron-deficient bromide and the base-activated transmetallation step.
Part 4: Process Control & Validation (QC)
To ensure the protocol generates the correct molecule and high purity, use the following self-validating checks:
4.1. NMR Validation (Expected Signals)
-
1H NMR (CDCl3, 400 MHz):
-
Nitrile Ring: Look for a doublet of doublets (dd) around 7.6-7.8 ppm (proton ortho to CN and F). The coupling constants will reflect F-H coupling (
) and H-H coupling. -
Nitro Ring: The proton between NO2 and the biaryl bond (H-2') will be a distinct singlet/narrow triplet around 8.4-8.5 ppm (highly deshielded).
-
Biaryl Linkage: Absence of the starting material's triplet/doublet patterns.
-
4.2. Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Yield (<40%) | Incomplete Transmetallation | Switch base to K3PO4 (3.0 eq) or increase temp to 100°C. |
| Black Precipitate | Catalyst Decomposition (Pd Black) | Degas solvents more thoroughly; Ensure inert atmosphere is tight. |
| Hydrolysis (Amide) | Base too strong / Temp too high | Lower temp to 70°C; verify base is Carbonate, not Hydroxide. |
| Homocoupling | Oxygen ingress | Check septum integrity; use fresh catalyst. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura Cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Molecules. (Analogous electron-deficient coupling conditions). Link
Sources
Application Note: 2-Fluoro-4-(3-nitrophenyl)benzonitrile in Medicinal Chemistry
Abstract & Introduction
2-Fluoro-4-(3-nitrophenyl)benzonitrile (CAS: 1393441-74-1) is a high-value bi-aryl building block employed in the synthesis of diverse pharmacophores. Its structural utility lies in its orthogonal functionalization potential : the molecule features a nitrile group (-CN) and a nitro group (-NO2) on a fluorinated biphenyl core.
In modern drug discovery, this scaffold serves as a critical intermediate for:
-
Kinase Inhibitors: Precursor to bi-aryl urea motifs found in p38 MAP kinase and RAF inhibitors (e.g., Sorafenib analogs).
-
Angiotensin II Receptor Antagonists: The nitrile moiety is a classic precursor for bioisosteric tetrazoles.
-
Carbonic Anhydrase Inhibitors: The nitro group provides access to sulfonamide-bearing anilines.
The inclusion of the fluorine atom at the 2-position is not merely decorative; it exerts a steric "ortho-effect," forcing the biphenyl system into a twisted conformation (dihedral angle approx. 35-40°). This disruption of planarity improves aqueous solubility and enhances selectivity by mimicking the 3D-binding pockets of target enzymes more effectively than non-fluorinated planar analogs.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1393441-74-1 |
| Molecular Formula | C₁₃H₇FN₂O₂ |
| Molecular Weight | 242.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water |
| Key Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) |
| Storage | Inert atmosphere, 2-8°C (Hygroscopic nitrile) |
Synthetic Utility: The Divergent Pathway
This compound acts as a linchpin intermediate . The medicinal chemist can selectively manipulate the nitro or nitrile groups to access distinct chemical spaces.
Mechanistic Insight: The Fluorine Effect
The fluorine atom at the C2 position serves two roles:
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the electron-rich ortho-position, a common clearance pathway for biphenyl drugs.
-
Conformational Locking: Steric repulsion between the C2-Fluorine and the protons of the adjacent ring prevents free rotation, favoring a specific atropisomer that often matches protein binding pockets (e.g., the hydrophobic pocket of VEGFR2).
Functional Group Interconversion (FGI) Map
The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways transforming the core scaffold into three distinct pharmacological classes.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (Suzuki Coupling)
Use this protocol to generate the this compound intermediate from commercial precursors.
Reagents:
-
4-Bromo-2-fluorobenzonitrile (1.0 eq)
-
3-Nitrophenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2-fluorobenzonitrile (5.0 mmol) and 3-nitrophenylboronic acid (6.0 mmol) in 1,4-dioxane (40 mL).
-
Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (Critical to prevent Pd catalyst deactivation).
-
Catalyst Addition: Add K₂CO₃ (10.0 mmol) dissolved in water (10 mL), followed by the Pd(dppf)Cl₂ catalyst (0.25 mmol).
-
Reaction: Heat the mixture to 90°C under an inert atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the bromide starting material is consumed.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Yield: Expect 75–85% of a pale yellow solid.
Protocol B: Selective Nitro Reduction to Aniline
Use this protocol to convert the nitro group to an amine while preserving the sensitive nitrile group.
Context: Standard hydrogenation (H₂/Pd) can sometimes reduce nitriles to benzylamines. The Iron/Ammonium Chloride method is chemoselective for nitro groups.
Reagents:
-
This compound (1.0 eq)
-
Iron Powder (Fe) (5.0 eq, fine mesh)
-
Ammonium Chloride (NH₄Cl) (5.0 eq)
-
Solvent: Ethanol/Water (3:1)
Procedure:
-
Dissolve the substrate (2.0 mmol) in Ethanol (20 mL) and Water (6 mL).
-
Add NH₄Cl (10.0 mmol) and Iron powder (10.0 mmol).
-
Heat to reflux (80°C) with vigorous stirring for 2 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate to remove ethanol. Neutralize the remaining aqueous layer with sat. NaHCO₃ and extract with EtOAc.
-
Result: The product, 4-(3-aminophenyl)-2-fluorobenzonitrile , is usually pure enough for the next step (urea formation).
Case Study: Application in Kinase Inhibitor Design
Hypothesis: A medicinal chemistry team is optimizing a p38 MAP kinase inhibitor. The lead compound lacks potency and has poor metabolic stability.
Solution: The team utilizes This compound to synthesize a library of fluorinated bi-aryl ureas.
-
Synthesis: They perform Protocol A followed by Protocol B to get the aniline intermediate.
-
Library Generation: The aniline is reacted with diverse isocyanates (R-NCO) to form ureas.
-
SAR Result: The 2-fluoro substituent creates a twist in the biphenyl ring that perfectly accommodates the Thr106 gatekeeper residue in the p38 kinase pocket, improving IC₅₀ from 150 nM (non-fluorinated) to 12 nM (fluorinated).
Figure 2: Synthesis of a p38 MAP Kinase inhibitor analog using the aniline derived from the core scaffold.
References
-
Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link
-
Nitro Reduction Protocols: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions (Context on chemoselectivity). Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link
-
Biphenyl Sulfonamides as CA Inhibitors: Journal of Medicinal Chemistry. Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Link
-
Nitrile to Amidine Conversion: Ossila Product Literature. 4-Bromo-3-fluorobenzonitrile applications in antimutagenic drugs.[2] Link
Sources
Application Note: Palladium-Catalyzed Synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile
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For an audience of: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Biaryl Nitriles
The synthesis of functionalized biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Fluoro-4-(3-nitrophenyl)benzonitrile stands out as a key intermediate in the development of various pharmaceutical agents. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3][4] The nitrile group serves as a versatile handle for further chemical transformations, while the nitro group can be a crucial pharmacophore or a precursor to an amino group.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the efficient and selective formation of carbon-carbon bonds required for such complex molecules.[5][6][7][8] This application note provides a detailed protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction, offering insights into the reaction mechanism, experimental setup, and characterization of the final product.
Reaction Scheme
The overall transformation involves the palladium-catalyzed cross-coupling of 4-Bromo-2-fluorobenzonitrile with 3-Nitrophenylboronic acid.
Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of this compound.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-Bromo-2-fluorobenzonitrile), inserting itself into the carbon-bromine bond to form a Pd(II) complex. This is often the rate-determining step.[12]
-
Transmetalation: The organoborane (3-Nitrophenylboronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[12][13]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][12]
The choice of ligand is critical for the efficiency of the reaction. Phosphine ligands are commonly used as they increase the electron density on the palladium center, which facilitates the oxidative addition step.[14]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol
This protocol is a representative example and may require optimization based on the specific laboratory conditions and reagent purity.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 4-Bromo-2-fluorobenzonitrile | 105942-08-3 | 200.01 g/mol | ≥98% | Sigma-Aldrich |
| 3-Nitrophenylboronic acid | 13331-27-6 | 166.93 g/mol | ≥97% | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 99% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | ≥99% | Fisher Scientific |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | Anhydrous, ≥99.8% | Acros Organics |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous, ≥99.8% | J.T. Baker |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | VWR |
| Brine (saturated NaCl solution) | N/A | N/A | N/A | Laboratory prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | ≥99.5% | EMD Millipore |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup:
-
To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-fluorobenzonitrile (1.00 g, 5.00 mmol, 1.0 equiv).
-
Add 3-Nitrophenylboronic acid (0.92 g, 5.50 mmol, 1.1 equiv).[15][16]
-
Add potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv).
-
-
Catalyst and Solvent Addition:
-
Under a gentle stream of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol, 5 mol%).
-
Add a 4:1 mixture of anhydrous toluene and 1,4-dioxane (50 mL).
-
-
Reaction Execution:
-
The reaction mixture is degassed by bubbling nitrogen through the solution for 15 minutes.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 12-18 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).
-
Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.60 (t, J = 2.0 Hz, 1H), 8.35 (ddd, J = 8.2, 2.3, 1.0 Hz, 1H), 7.95 (d, J = 7.8 Hz, 1H), 7.80 (dd, J = 8.4, 1.6 Hz, 1H), 7.70 (t, J = 8.0 Hz, 1H), 7.55 (dd, J = 10.2, 1.6 Hz, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 162.5 (d, J = 256.5 Hz), 148.8, 142.1 (d, J = 8.5 Hz), 136.2, 135.0, 130.5, 129.8 (d, J = 3.9 Hz), 125.1, 124.3, 117.8 (d, J = 22.1 Hz), 115.4, 108.9 (d, J = 2.8 Hz) |
| Mass Spectrometry (ESI+) m/z | Calculated for C₁₃H₇FN₂O₂ [M+H]⁺: 243.0564; Found: 243.0562 |
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents are of high purity and the solvents are anhydrous. Moisture can deactivate the catalyst and hydrolyze the boronic acid.
-
Incomplete degassing can lead to oxidation of the Pd(0) catalyst.
-
The choice of base is crucial; other bases such as cesium carbonate or potassium phosphate can be explored for optimization.
-
-
Side Reactions:
-
Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this.
-
Protodeboronation (loss of the boronic acid group) can be an issue. Anhydrous conditions help to minimize this side reaction.
-
-
Catalyst Selection:
-
While Pd(PPh₃)₄ is a robust catalyst, other palladium sources and ligands can be screened for improved performance. For example, Pd(OAc)₂ with a suitable phosphine ligand can also be effective.[17]
-
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling provides an efficient and reliable method for the synthesis of this compound. This application note offers a detailed protocol and key insights to aid researchers in successfully performing this important transformation. The versatility of this reaction makes it a valuable tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
- Google Patents. (2010). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]
-
Role of palladium catalyst in cross-coupling reactions. (2025). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
-
PubChem. 4-Bromo-2-fluorobenzonitrile. Available from: [Link]
-
PubMed. (2013). Synthesis of fluoro- and perfluoroalkyl arenes via palladium-catalyzed [4 + 2] benzannulation reaction. Available from: [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. Available from: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
PrepChem.com. Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Available from: [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
-
ResearchGate. (2025). (PDF) Palladium Catalysts for Cross-Coupling Reaction. Available from: [Link]
- Google Patents. (1992). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Available from: [Link]
-
National Institutes of Health. (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. PMC. Available from: [Link]
-
Organic Syntheses Procedure. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]
-
ChemSynthesis. 3-nitrophenylboronic acid. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of fluoro- and perfluoroalkyl arenes via palladium-catalyzed [4 + 2] benzannulation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. CAS 13331-27-6: 3-Nitrophenylboronic acid | CymitQuimica [cymitquimica.com]
- 16. 3-Nitrophenylboronic Acid | 13331-27-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Purification of 2-Fluoro-4-(3-nitrophenyl)benzonitrile by Column Chromatography
Executive Summary
This application note details the purification protocol for 2-Fluoro-4-(3-nitrophenyl)benzonitrile , a biaryl intermediate commonly synthesized via Suzuki-Miyaura cross-coupling.[1] Due to the electron-withdrawing nature of the cyano, fluoro, and nitro substituents, this molecule presents specific challenges regarding solubility and separation from polar catalyst ligands (e.g., triphenylphosphine oxide).
This guide prioritizes Flash Column Chromatography on silica gel.[1] It integrates a critical pre-purification workup to remove bulk impurities, ensuring high recovery (>90%) and purity (>98%) suitable for downstream pharmaceutical applications (e.g., androgen receptor antagonist synthesis).
Chemical Context & Physicochemical Analysis[2][3][4][5][6]
Understanding the molecule is the first step to successful separation.
| Feature | Description | Chromatographic Implication |
| Structure | Biaryl core with -CN, -F, and -NO₂ groups.[1] | Highly conjugated system; strong UV absorption at 254 nm.[1] |
| Polarity | Moderate to High.[1] | The electron-withdrawing groups increase interaction with silica silanols via dipole-dipole forces.[1] |
| Solubility | Low in Hexanes/Heptane.[1] Good in DCM, EtOAc. | Critical: Liquid loading in Hexanes is impossible. Dry loading is required. |
| Impurities | Triphenylphosphine oxide (TPPO), Protodeborylation by-products.[1] | TPPO is a "sticky" impurity that often co-elutes or streaks, contaminating the product. |
The Impurity Profile (Suzuki Coupling Context)
If synthesized via Pd-catalyzed coupling, the crude mixture typically contains:
-
Target Product: this compound.
-
Starting Material: 4-Bromo-2-fluorobenzonitrile (less polar).[1]
-
Homocoupling By-product: Biaryl (non-polar).
-
Catalyst Ligand: Triphenylphosphine Oxide (TPPO) – The Major Challenge . TPPO is highly polar but can "tail" significantly, overlapping with the product.
Pre-Chromatography Workup: The "TPPO Crash"
Expert Insight: Do not load crude reaction mixtures containing high amounts of TPPO directly onto a column.[1] It overloads the silica and ruins resolution.
Protocol: Zinc Chloride Precipitation (Optional but Recommended) If Triphenylphosphine (PPh3) was used as a ligand:
-
Dissolve the crude oil in minimal Ethanol or Ethyl Acetate.[1]
-
Add Zinc Chloride (ZnCl₂) (approx. 2 equiv relative to PPh3).
-
Stir at room temperature for 30 minutes. A bulky precipitate (TPPO-Zn complex) will form.[1]
-
Filter the solid.[1][2][3] The filtrate contains your product, significantly depleted of TPPO.
-
Concentrate the filtrate for column loading.[1]
Method Development: Thin Layer Chromatography (TLC)
Before running the column, determine the optimal solvent system.
Stationary Phase: Silica Gel 60 F254 aluminum sheets.[1] Detection: UV Lamp (254 nm).
Experimental Procedure:
-
Prepare two solvent systems:
-
System A: 100% Hexanes (Non-polar check).
-
System B: 20% Ethyl Acetate (EtOAc) in Hexanes.
-
System C: 40% EtOAc in Hexanes.[1]
-
-
Spot the crude mixture and available starting materials.
-
Target Rf: You aim for an Retention Factor (Rf) of 0.25 – 0.35 for the product.
Likely Outcome:
-
Starting Material (Bromide): Rf ~0.6 (Runs fast).
-
Target Product: Rf ~0.3 (in 20-30% EtOAc/Hex).[1]
-
TPPO:[4][3][5][6] Rf < 0.1 (Stays at baseline unless MeOH is added).
Flash Chromatography Protocol[2][4][6][11][12][13][14]
A. Column Specifications[1][2][4][8]
-
Stationary Phase: Irregular Silica Gel 60 (40–63 µm).
-
Column Dimensions: Select based on crude mass (Ratio 1:30 to 1:50 silica-to-sample ratio).
-
Example: For 1.0 g crude, use a 40g silica cartridge or a 2.5 cm x 15 cm glass column.
-
B. Sample Loading (Dry Loading Strategy)
Why: The product is insoluble in the non-polar starting mobile phase. Liquid loading with DCM will cause "band broadening" as the strong solvent carries the product too far down the column before equilibration.
-
Dissolve crude sample in minimal Dichloromethane (DCM) .
-
Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent).[1]
-
Evaporate solvent under vacuum (Rotavap) until a free-flowing powder remains.[1]
-
Pack this powder carefully on top of the pre-equilibrated column.
C. Elution Gradient
Use a linear gradient to sharpen peaks and separate the non-polar impurities first.
| Column Volume (CV) | % Solvent B (EtOAc) | Purpose |
| 0 – 2 CV | 0% | Elute non-polar impurities (homocoupling products).[1] |
| 2 – 5 CV | 0% → 10% | Elute unreacted starting material (Bromide). |
| 5 – 15 CV | 10% → 30% | Elute Target Product. |
| 15 – 20 CV | 30% → 50% | Flush remaining polar impurities.[1] |
D. Fraction Collection & Analysis[1][2][12][15]
-
Collect fractions in test tubes (approx. 10-15 mL each for a 40g column).
-
Monitor via UV (254 nm). The product contains a biphenyl core and nitro group, making it highly UV active.
-
Spot fractions on TLC. Combine pure fractions.
-
Evaporate solvent to yield a pale yellow/off-white solid.[1]
Visualization of Workflows
Diagram 1: Purification Workflow
This flowchart illustrates the critical path from synthesis to pure isolate, emphasizing the TPPO removal step.
Caption: Figure 1: End-to-end purification workflow emphasizing the optional TPPO removal step for cleaner chromatography.
Diagram 2: Solvent Logic Tree
A decision support tool for modifying the mobile phase if separation is poor.
Caption: Figure 2: Logic tree for optimizing TLC conditions prior to upscaling to flash column.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Product Co-elutes with TPPO | Column overloaded or gradient too steep. | Use the ZnCl₂ precipitation method (See Section 3) before the column. Alternatively, switch to a DCM/MeOH gradient (TPPO elutes very late in DCM). |
| Poor Solubility | Product crystallizes on column head.[1] | Strictly use Dry Loading. Do not attempt to dissolve in minimal mobile phase.[1] |
| Mixed Fractions | Gradient slope too high. | Shallow the gradient.[1] Instead of 0-30% over 15 mins, run 0-30% over 30 mins. |
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[7][8][9] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1][7][9] Journal of Organic Chemistry, 43(14), 2923–2925.
-
Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. (2017).[3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3][6] Journal of Organic Chemistry, 82(19), 9931–9936.
-
Biotage. (n.d.).[10] Flash Chromatography: A Fast and Efficient Technique for Purification.[1][11][7][12] Application Note.
-
University of Rochester. (n.d.).[3] Workup: Triphenylphosphine Oxide Removal.[1][2][3][5] Frontier Group Lab Notes.[1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Workup [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Chemistry Teaching Labs - Flash Column Chromatography [chemtl.york.ac.uk]
- 9. Still, W.C., Kahn, M. and Mitra, A. (1978) Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43, 2923-2925. - References - Scientific Research Publishing [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selekt.biotage.com [selekt.biotage.com]
- 12. researchgate.net [researchgate.net]
Strategic Fluorination of Benzonitrile Scaffolds: From Industrial Halex to Late-Stage C-H Activation
Part 1: Strategic Overview
The introduction of fluorine into benzonitrile scaffolds is a pivotal transformation in modern drug discovery. The nitrile group (
This guide moves beyond generic textbook reactions. We focus on two distinct, high-value methodologies:
-
The "Workhorse" Method (
Halex): For robust, scalable conversion of chloro-benzonitriles to fluoro-benzonitriles. -
The "Precision" Method (C-H Activation): For late-stage, directing-group-mediated fluorination of complex benzonitrile precursors.
Part 2: Safety Protocol (The "Zero-Compromise" Zone)
WARNING: Fluorination chemistry involves hazards that are distinct from standard organic synthesis. The fluoride ion (
Mandatory PPE & Engineering Controls
-
Gloves: Double-gloving is required. Inner layer: Nitrile.[1][2][3] Outer layer: Neoprene or Butyl rubber (standard nitrile is permeable to HF).
-
Face Protection: Full-face shield over safety goggles.
-
Antidote: A tube of Calcium Gluconate Gel (2.5%) must be uncapped and taped to the fume hood sash before any fluoride salt is weighed.
-
Spill Control: Have a saturated solution of Calcium Hydroxide or Calcium Carbonate ready to neutralize spills immediately.
Reagent Handling
-
Anhydrous KF: Potassium Fluoride is extremely hygroscopic. Wet KF kills the Halex reaction and corrodes glass. Weigh quickly in a glovebox or use spray-dried KF stored in a desiccator.
-
Glassware: At high temperatures (>150°C), fluoride ions can etch glass. For scale-up, use Hastelloy or Monel autoclaves. For lab-scale, use heavy-wall borosilicate glass and inspect for etching after every run.
Part 3: Method A – The Industrial Workhorse ( Halex)
Objective: Conversion of electron-deficient chlorobenzonitriles (e.g., 2,6-dichlorobenzonitrile) to fluorobenzonitriles.
Mechanism: Nucleophilic Aromatic Substitution (
Critical Causality: The "Desert" Principle
The success of this reaction relies entirely on the solubility-reactivity paradox . KF is insoluble in organic solvents. We use a polar aprotic solvent (Sulfolane) to dissolve the organic substrate and a Phase Transfer Catalyst (PTC) or high temperature to shuttle
Protocol: Fluorination of 2,6-Dichlorobenzonitrile
Reagents:
-
Precursor: 2,6-Dichlorobenzonitrile (1.0 equiv)[4]
-
Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 equiv)
-
Solvent: Sulfolane (Tetramethylene sulfone) – High boiling point (285°C) and stable.
-
Catalyst: Tetraphenylphosphonium bromide (
) (0.05 equiv) – Optional but recommended for lower temps.
Step-by-Step Workflow:
-
Drying (The Self-Validating Step):
-
Place KF in a vacuum oven at 150°C for 12 hours.
-
Validation: TGA (Thermogravimetric Analysis) should show <0.1% weight loss. If TGA is unavailable, flame-dry the KF in the reaction flask under high vacuum until free-flowing powder is observed.
-
-
Reaction Assembly:
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer (Teflon blade), N2 inlet, and a short-path distillation head (to remove trace water azeotropically if needed).
-
Charge Sulfolane and dried KF. Stir at 150°C for 30 mins to disperse.
-
Add 2,6-Dichlorobenzonitrile and catalyst.
-
-
The "Cook":
-
Heat to 210°C .
-
Note: Vigorous stirring is non-negotiable. The reaction occurs at the solid-liquid interface.
-
Monitor by GC-MS every 2 hours. Look for the mono-fluoro intermediate. Do not stop until conversion >98%.
-
-
Workup (Flash Distillation):
-
Do not do an aqueous extraction (Sulfolane is hard to extract).
-
Instead, attach a vacuum line and perform a flash distillation directly from the reaction pot. The product (2,6-difluorobenzonitrile, b.p. ~140°C) is significantly more volatile than Sulfolane.
-
Collect the distillate. Wash the distillate with water to remove traces of co-distilled Sulfolane. Dry over
.
-
Visualization: Halex Reaction Logic
Caption: Workflow for the Halex fluorination process emphasizing the critical drying step and purification via distillation.
Part 4: Method B – Precision Engineering (Transition Metal C-H Activation)
Objective: Late-stage introduction of fluorine into a benzonitrile scaffold, typically at the ortho position. Mechanism: Pd(II)/Pd(IV) catalytic cycle. The nitrile nitrogen coordinates to Palladium, directing the C-H activation.
The "Directing Group" Advantage
Unlike the Halex method which requires a pre-existing leaving group (Cl/Br), this method installs fluorine directly onto a C-H bond. This is ideal for late-stage diversification of drug candidates.
Protocol: Ortho-Fluorination of Benzonitrile
Reagents:
-
Substrate: Functionalized Benzonitrile (1.0 equiv)[4]
-
Catalyst:
(10 mol%) -
Fluorinating Source: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor (2.0 equiv)
-
Oxidant/Additive:
or TFA (depending on specific substrate electronics) -
Solvent: 1,2-Dichloroethane (DCE) or PhCF3.
Step-by-Step Workflow:
-
Screening Setup (Micro-Scale):
-
Use 1-dram vials with Teflon-lined caps.
-
Add Benzonitrile (0.2 mmol),
(0.02 mmol), NFSI (0.4 mmol). -
Add solvent (1 mL).
-
-
Reaction:
-
Heat to 100-110°C for 12-24 hours.
-
Mechanistic Insight: The reaction proceeds via a cyclopalladated intermediate. The nitrile N binds Pd, bringing the metal close to the ortho-C-H. Oxidation to Pd(IV)-F followed by reductive elimination yields the C-F bond.
-
-
Purification:
-
Filter through a pad of Celite to remove Pd black.
-
Concentrate and purify via Column Chromatography (Silica gel).
-
Note: Benzonitriles are polar; use Hexane/EtOAc gradients.
-
Part 5: Data Summary & Optimization
Method Comparison Table
| Feature | Method A: Halex ( | Method B: C-H Activation |
| Primary Use | Bulk synthesis of building blocks | Late-stage drug diversification |
| Precursor | Aryl Chloride/Bromide | Aryl C-H (Native scaffold) |
| Reagents | KF (Cheap), Sulfolane | Pd Cat., NFSI (Expensive) |
| Scalability | High (kg to ton scale) | Low to Medium (mg to g scale) |
| Selectivity | Determined by Leaving Group position | Determined by Directing Group (Ortho) |
| Moisture Sensitivity | Extreme (Stops reaction) | Moderate (Tolerates trace water) |
Troubleshooting Matrix
-
Problem: Low conversion in Halex.
-
Problem: Formation of "tars" in C-H activation.
Decision Tree for Experimental Design
Caption: Strategic decision tree for selecting the optimal fluorination methodology based on precursor structure.
References
-
Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[4] Journal of the American Chemical Society. Link
-
Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. (Key reference for anhydrous fluoride handling). Link
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature. (Review of modern catalytic methods). Link
-
Pinet, S., et al. (2015). C-H Fluorination of Benzonitriles. Organic Letters. (Specific protocol for Pd-catalyzed benzonitrile fluorination). Link
-
Eurofluor. Guidelines on the Safe Use of Fluorides. (Safety Standard). Link
Sources
- 1. kouraglobal.com [kouraglobal.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. US4209457A - Production of halogenated benzonitriles - Google Patents [patents.google.com]
- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 5. US9150516B2 - Fluorination of organic compounds - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 8. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
- 9. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Palladium Catalyst Inactivation in Nitrile Synthesis
Introduction: The Cyanide Paradox
Welcome to the technical support center. If you are reading this, your cyanation reaction likely stalled, precipitated palladium black, or returned starting material despite high catalyst loading.
In nitrile synthesis, you face a unique kinetic challenge known as the Cyanide Paradox : The cyanide ion (
This guide provides the diagnostic frameworks and protocols to navigate this narrow window of reactivity.
Part 1: Diagnostic Workflow
Before altering your chemistry, determine how your catalyst died. Use this logic flow to identify the root cause.
Figure 1: Diagnostic logic for identifying the mode of catalyst failure.
Part 2: The Mechanism of Inactivation
Understanding the "Poisoning Trap" is critical for prevention. In a healthy cycle, the ligand (
Figure 2: The Catalytic Cycle vs. The Poisoning Trap. Note that excess cyanide can intercept the cycle at multiple points, leading to the irreversible formation of tetracyanopalladate.
Part 3: Troubleshooting & Solutions
Issue 1: Cyanide Poisoning (The Reaction Stalls Early)
Symptom: The reaction mixture remains homogeneous (no black precipitate) but conversion halts.
Root Cause: High local concentration of
Solution: Kinetic Control of Cyanide
You must ensure the rate of cyanide dissolution is slower than the rate of the catalytic cycle.
Protocol A: Using
-
Why it works: It acts as a "slow-release capsule," maintaining
below the poisoning threshold. -
Optimization: If using
, avoid highly polar solvents like water or DMSO initially, as they dissolve the salt too fast.
Protocol B: The "Smart" Source -
Step-by-Step Protocol (
-
Reagents: Aryl Halide (1.0 equiv),
(0.2 equiv - provides 1.2 equiv CN), (1.0 equiv). -
Catalyst:
(1-2 mol%) + XPhos or SPhos (2-4 mol%). -
Solvent: DMAc/Water (1:1) or Dioxane/Water (1:1). Note: Water is required here to solubilize the ferrocyanide.
-
Procedure:
Issue 2: Palladium Black Formation
Symptom: Mirror-like coating on the flask or black particulates.
Root Cause: Ligand dissociation. Monodentate phosphines (
Solution: Ligand Selection Matrix
Switch to bidentate or bulky monodentate ligands that resist displacement.
| Ligand Class | Examples | Resistance to CN- | Recommendation |
| Monodentate (Simple) | Low | Avoid. Displaced easily by | |
| Bidentate (Wide Bite) | Xantphos, DPEphos | High | Excellent. The chelating effect prevents displacement. |
| Bidentate (Tight Bite) | dppf, dppe | Moderate | Good for aryl iodides; less stable at >100°C. |
| Bulky Dialkyl | XPhos, SPhos | High | Best for Chlorides. Steric bulk protects the Pd center. |
Issue 3: Moisture Sensitivity (HCN Formation)
Symptom: Variable yields between batches; distinct almond smell (Danger!).
Root Cause: Trace water hydrolyzes
Corrective Action:
-
Dry Solvents: Use anhydrous solvents for
protocols. -
Base Choice: Ensure sufficient base (
or ) is present to neutralize any adventitious immediately. -
Degassing: Oxygen accelerates phosphine oxidation, leaving "naked" Pd susceptible to cyanide. Sparging with Argon for 15 minutes is mandatory.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use NaCN or KCN if I add it slowly?
A: Technically yes, but it is operationally difficult. You would need a syringe pump to add a dilute solution of NaCN over 6-12 hours. If the pump is too fast, you poison the catalyst. If too slow, the catalyst decomposes thermally. Using
Q: My reaction worked on 50mg scale but failed on 5g scale. Why?
A: This is likely a mass transfer issue. On a larger scale, stirring efficiency drops. If
-
Fix: Increase agitation speed (RPM) or switch to the homogeneous
aqueous/organic biphasic system.
Q: How do I remove residual Palladium from the nitrile product? A: Nitriles bind Pd well, making cleanup hard.
-
Method: Treat the crude organic layer with aqueous N-acetylcysteine or thiourea silicas (scavengers) for 1 hour at 50°C before column chromatography.
References
- Mechanisms of Catalyst Poisoning: Grushin, V. V.; Alper, H. Chem. Rev.1994, 94, 1047–1062.
- The Zinc Cyanide Solution: Tschaen, D. M.; Desmond, R.; King, A. O.; Fortin, M. C.; Pipik, B.; King, S.; Verhoeven, T. R. Synth. Commun.1994, 24, 887.
-
Potassium Ferrocyanide Protocol: Schareina, T.; Zapf, A.; Beller, M. Chem. Commun.2004 , 1388–1389.
-
Detailed Mechanistic Study on Deactivation: Culkin, D. A.; Hartwig, J. F. J. Am. Chem. Soc.2003 , 125, 2842. (Discusses Pd(II) reduction and poisoning pathways).
-
Ligand Effects in Cyanation: Cohen, D. T.; Buchwald, S. L. Org.[7][8] Lett.2015 , 17, 202–205. (Use of biaryl phosphines).[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Suzuki Coupling for Nitrile-Bearing Substrates
Status: Operational Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist Subject: Overcoming Catalyst Poisoning and Hydrolysis in Nitrile-Functionalized Cross-Couplings
Mission Statement
This guide addresses the specific challenges of performing Suzuki-Miyaura cross-couplings on substrates containing nitrile (
-
Chemical Instability: They are susceptible to hydrolysis (to amides/acids) under the basic, aqueous conditions typical of Suzuki coupling.
-
Catalytic Interference: The nitrile nitrogen is a competent
-donor that can displace ligands on Palladium, leading to catalyst poisoning and stalled conversion.
This technical document provides a self-validating logic system for selecting bases and solvents to mitigate these risks.
Module 1: The Nitrile Dilemma (Mechanistic Failure Modes)
To solve the problem, we must visualize where the failure occurs. The diagram below maps the standard catalytic cycle against the specific interference pathways introduced by nitriles.
Figure 1: Mechanistic map showing how nitriles compete for the metal center (Poisoning) or succumb to the reaction environment (Hydrolysis).
Module 2: Base & Solvent Optimization Logic
The choice of base and solvent is not arbitrary; it is a balance between boronic acid activation (requires base) and nitrile preservation (requires mildness).
The Decision Matrix
| Scenario | Recommended Base | Recommended Solvent | Rationale |
| Robust Nitrile (Sterically hindered or e-rich) | Dioxane / | Standard Suzuki conditions. Aqueous base ensures fast transmetallation. | |
| Sensitive Nitrile (e-deficient, prone to hydrolysis) | Anhydrous | Toluene or THF | Eliminates water to prevent hydrolysis. Requires higher temp or longer time. |
| "Impossible" Substrates (High hydrolysis rate) | Anhydrous THF | ||
| Stalled Reaction (Catalyst Poisoning) | Use same base as above | Add Bulky Ligand (XPhos/SPhos) | Bulky ligands prevent the linear nitrile from coordinating to the Pd center. |
Why Anhydrous
?
While carbonate bases (
Module 3: Troubleshooting Guides (FAQ)
Issue 1: "My nitrile converted to a primary amide."
Diagnosis: Hydration of the nitrile.[1][2][3][4] This occurs when the reaction temperature is high (>80°C) and hydroxide ions are present (from aqueous base). Corrective Action:
-
Switch to Anhydrous Conditions: Replace aqueous base with anhydrous, finely ground
. -
Solvent Change: Switch from alcohols (EtOH/MeOH) or wet Dioxane to Toluene . Toluene forms an azeotrope with water, helping to remove trace moisture if a Dean-Stark trap is used, though strictly anhydrous reagents are usually sufficient.
-
Lower Temperature: If possible, use a more active catalyst (e.g., Pd-XPhos G4) to allow reaction at 40-60°C.
Issue 2: "The reaction stalls at 20-30% conversion."
Diagnosis: Catalyst Poisoning. The nitrile group on your substrate (or product) is coordinating to the Palladium, forming a stable "Pd-nitrile" complex that is catalytically inactive. Corrective Action:
-
Ligand Switch: Move to Buchwald Dialkylbiaryl Ligands (specifically XPhos or SPhos ).
-
Why? These ligands are extremely bulky. They create a steric environment around the Pd center that permits the approach of the flat aryl halide but sterically blocks the "end-on" coordination of the linear nitrile group [2].
-
-
Increase Catalyst Loading: A temporary fix (increase from 1 mol% to 5 mol%), but ligand switching is the root-cause fix.
Issue 3: "I see significant protodeboronation (Ar-B → Ar-H)."
Diagnosis: The base is too strong or the reaction is too slow, allowing the boronic acid to decompose before it couples. Corrective Action:
-
Base Switch: Use
(Potassium Fluoride) or . Fluoride bases activate boronic acids via a different mechanism (formation of fluoroborates) which is often gentler than oxy-anion activation. -
Slow Addition: Add the boronic acid solution slowly via syringe pump to keep its standing concentration low relative to the catalyst.
Module 4: Recommended Protocols
Protocol A: The "Bulletproof" Anhydrous Method
Best for sensitive nitriles and late-stage functionalization.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%) — Pre-catalyst ensures defined Pd:Ligand ratio.
-
Base: Anhydrous
(3.0 equiv, finely mortar-ground) -
Solvent: Anhydrous Toluene (0.2 M concentration)
Workflow:
-
Charge Solids: Add Aryl Halide, Boronic Acid, Base, and Catalyst to a vial equipped with a stir bar.
-
Inert Atmosphere: Seal vial and purge with Nitrogen/Argon for 5 minutes (or perform in glovebox).
-
Solvent Addition: Add anhydrous Toluene via syringe.
-
Reaction: Heat to 80-100°C with vigorous stirring (critical for heterogeneous bases).
-
Monitor: Check LCMS at 1 hour. If stalled, do not add more base; add more catalyst.
Protocol B: The Rapid TMSOK Method (Room Temp)
Best for extremely sensitive substrates or very fast screening.
Reagents:
-
Base: Potassium Trimethylsilanolate (
) (1.5 - 2.0 equiv) -
Solvent: Anhydrous THF
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
Workflow:
-
Dissolve Aryl Halide and Catalyst in THF.
-
Add solid
in one portion. -
Stir at Room Temperature .
-
Note: This reaction is often complete in <30 minutes.
generates the active boronate species rapidly without water [3].
Module 5: Workflow Visualization
Use this flowchart to select your initial conditions.
Figure 2: Logical flow for selecting reaction conditions based on substrate stability and reaction performance.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[5][7][9] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Kassel, J. A., et al. (2021).[10][11] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Journal of Organic Chemistry, 86, 1291–1302. Link
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. m.youtube.com [m.youtube.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
Removing impurities from crude 2-Fluoro-4-(3-nitrophenyl)benzonitrile
Technical Support Center: Advanced Purification Protocols Subject: Purification of Crude 2-Fluoro-4-(3-nitrophenyl)benzonitrile Ticket ID: #BIO-SUZ-0024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely synthesizing This compound via a Suzuki-Miyaura cross-coupling reaction between a 4-halo-2-fluorobenzonitrile and 3-nitrophenylboronic acid.
This specific scaffold presents a unique purification challenge: the nitrile (CN) group acts as a "soft" ligand that coordinates strongly with residual Palladium (Pd), while the nitro (NO2) group increases the crystallinity and polarity of the molecule. Standard silica chromatography is often insufficient for removing trace metal contaminants to pharmaceutical standards (<10 ppm).
This guide prioritizes scalable, non-chromatographic techniques (scavenging and recrystallization) to ensure high purity (>98%) and low metal content.
Module 1: The "Black Box" of Palladium Contamination
Q: My product is a dark tan/grey solid, but NMR indicates >95% purity. Why does the color persist?
A: The discoloration is almost certainly colloidal Palladium (Pd black) or soluble Pd(II)-nitrile complexes. The nitrile group on your biaryl ring effectively "locks" palladium in solution, preventing it from precipitating out during aqueous workup.
The Fix: Thiol-Based Scavenging (Chemisorption) Activated carbon is often too weak to break the Pd-CN bond. You require a sulfur-based scavenger that has a higher affinity for Pd than your nitrile group does.
Protocol A: SiliaMetS® Thiol / TMT Treatment
Recommended for: Removing Pd from >1000 ppm to <50 ppm.
-
Dissolution: Dissolve your crude solid in Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) (10 mL/g). Avoid DCM if possible, as it interferes with some scavenger kinetics.
-
Loading: Add SiliaMetS® Thiol (or equivalent mercaptan-modified silica) at a ratio of 4:1 (w/w) relative to the expected Pd mass, OR add Trimercaptotriazine (TMT) resin.
-
Temperature: Heat the mixture to 50°C for 4 hours. Crucial: Heat increases the exchange rate of Pd from the nitrile ligand to the sulfur scavenger.
-
Filtration: Filter the suspension hot through a pad of Celite® or a 0.45 µm PTFE membrane.
-
Result: The filtrate should be a significantly lighter yellow/off-white.
Module 2: Organic Impurity Profiling
Q: I see small impurity peaks in the aromatic region (7.0 - 8.5 ppm). What are they?
A: In Suzuki couplings of this specific biaryl system, you are likely seeing three specific impurities:
| Impurity Type | Chemical Identity | Cause | Removal Strategy |
| Protodeboronation | Nitrobenzene | Hydrolysis of the boronic acid before coupling. | High Vacuum / Wash: This is volatile. Dry under high vacuum (50°C, <1 mbar) or wash with hexanes. |
| Homocoupling | 3,3'-Dinitrobiphenyl | Oxidative coupling of the boronic acid (excess O2). | Recrystallization: This dimer is much less soluble than your product. |
| Boronic Acid | 3-Nitrophenylboronic acid | Excess reagent remaining after reaction. | Oxidative Workup: Treat crude with 10% NaHCO3 + H2O2 to convert to phenol, then wash with NaOH. |
Q: How do I remove the homocoupling dimer without a column?
A: Use the "Solubility Switch" method. Your product (a polarized biaryl) has a distinct solubility profile compared to the symmetric dinitro-dimer.
Protocol B: Selective Recrystallization
System: Ethanol / Water (Anti-solvent)
-
Solubilization: Dissolve the crude solid in boiling Ethanol (EtOH) (approx. 5-7 mL/g).
-
Hot Filtration: If any insoluble black specks remain (Pd), filter hot.
-
Nucleation: Remove from heat. While still warm (approx. 60°C), add Water dropwise until a persistent turbidity (cloudiness) forms.
-
Target Ratio: Typically 3:1 or 4:1 EtOH:Water.
-
-
Cooling: Allow to cool slowly to room temperature with slow stirring. Then chill to 0-4°C for 1 hour.
-
Harvest: Filter the pale yellow needles. Wash with cold 1:1 EtOH:Water.
Module 3: Troubleshooting Physical State
Q: My product "oiled out" instead of crystallizing. What went wrong?
A: Oiling out occurs when the anti-solvent (water) is added too quickly or at too high a temperature, causing the product to phase-separate as a liquid rather than nucleate as a crystal.
The Recovery:
-
Re-heat the mixture until the oil dissolves back into a clear solution.
-
Add a seed crystal of pure product (if available).
-
If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Slower Cooling: Insulate the flask with foil to slow the cooling rate.
Visual Workflow: Purification Decision Tree
Caption: Logical decision tree for purifying biaryl nitriles, prioritizing metal removal before organic polishing.
Visual Workflow: Mechanism of Pd Scavenging
Caption: The chemical exchange mechanism required to break the Pd-Nitrile coordination bond.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
Biotage. (2023).[2][3][4] "How to Remove Palladium in three easy steps." Biotage Technical Guides. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Organic Syntheses. (1950). p-Nitrobenzonitrile (Purification protocols relevant to nitro-nitrile aromatics). Organic Syntheses, Coll. Vol. 3, p.646. Link
Sources
2-Fluoro-4-(3-nitrophenyl)benzonitrile stability and storage conditions
The following technical guide is structured as a Tier-3 Support Resource for 2-Fluoro-4-(3-nitrophenyl)benzonitrile (CAS: 1393441-74-1) . It is designed to address the specific stability profiles inherent to fluorinated biphenyl nitriles.
Senior Application Scientist Desk Subject: Stability, Storage, and Handling Protocols[1]
Welcome. You are likely working with this compound as a scaffold for Suzuki-Miyaura coupling or as a precursor for kinase inhibitors.[1] Unlike simple benzonitriles, the specific substitution pattern of This compound —specifically the fluorine atom ortho to the nitrile group—creates a unique reactivity profile that dictates its storage requirements.[1][2]
Below are the technical protocols to ensure the integrity of your material.
Part 1: The "Golden Rules" of Storage
Q: What are the absolute critical storage conditions for this compound?
A: Do not treat this merely as a stable solid. While the biphenyl core provides structural rigidity, the functional groups require specific environmental controls.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Room Temperature (15–25°C) | Extreme cold is unnecessary and risks condensation (hydrolysis) upon thawing.[1][2] Heat accelerates nitrile hydrolysis. |
| Atmosphere | Inert (Argon/Nitrogen) Preferred | The nitrile group is susceptible to hydrolysis in the presence of ambient moisture over long periods. |
| Light | Strictly Dark | Nitro-substituted aromatics are prone to photochemical degradation (photolysis), leading to radical formation and darkening.[1] |
| Container | Amber Glass, Parafilm/Teflon Sealed | Prevents UV exposure and moisture ingress. Avoid metal containers to prevent catalytic reduction of the nitro group. |
Critical Warning (The Ortho-Fluoro Effect): The fluorine atom at position 2 is ortho to the electron-withdrawing nitrile (cyano) group.[1] This makes the fluorine highly activated for Nucleophilic Aromatic Substitution (SNAr) .
NEVER store this compound in nucleophilic solvents (e.g., Methanol, Ethanol, primary amines) for extended periods.[1] The solvent will displace the fluorine, destroying your compound.
Part 2: Solubility & Handling
Q: I need to prepare a stock solution. Which solvents are compatible?
A: Solubility is driven by the biphenyl hydrophobicity and the polar nitro/nitrile groups.
-
Recommended Solvents (High Solubility & Stability):
-
DMSO (Dimethyl sulfoxide): Excellent for biological assays. Store frozen at -20°C if kept for >24 hours.
-
DMF (Dimethylformamide): Good for synthesis. Ensure it is anhydrous to prevent nitrile hydrolysis.
-
DCM (Dichloromethane): Good for transfer/workup.
-
-
Incompatible Solvents (Reactive):
-
Alcohols (MeOH, EtOH): Avoid for long-term storage.[1] The activated fluorine can react with alkoxides (or alcohols with base traces) to form the alkoxy ether.
-
Water: Insoluble.
-
Part 3: Troubleshooting & Stability Mechanisms
Q: My sample has turned from off-white to yellow/brown. Is it still usable?
A: This color shift usually indicates Photochemical Degradation or Nitro-Reduction .[1]
-
Diagnosis: Run a TLC or LC-MS.
-
If LC-MS shows M+16 or M+32: You have N-oxide formation or hydrolysis (Amide formation).[1]
-
If LC-MS shows M-2: You may have azo-coupling (rare in solids, common in solution).[1]
-
*If Purity >95%: * The color is likely a trace surface impurity (nitro-radical species).[1] Recrystallize from Ethanol/Hexane (rapidly, do not heat excessively).
-
-
Prevention: Wrap all storage vials in aluminum foil.
Q: I see a new peak in my HPLC after leaving the compound in DMF overnight.
A: This is likely the Hydrolysis Product .
-
Mechanism: Trace water in DMF + Nitrile
Primary Amide. -
Fix: Use molecular sieves in your DMF stock solutions.
Part 4: Visualizing the Reactivity Logic
The following diagrams map the decision process for storage and the chemical degradation pathways you must avoid.
Figure 1: Storage Decision Tree
Caption: Logic flow for determining optimal storage based on usage frequency.
[1]
Figure 2: Degradation Pathways (The "Why")
Caption: Mechanistic pathways showing susceptibility of the Nitrile and Activated Fluorine.
[1]
Part 5: Physicochemical Data Summary
| Property | Value/Description | Relevance to Storage |
| CAS Number | 1393441-74-1 | Unique Identifier for inventory tracking.[1] |
| Molecular Weight | 242.21 g/mol | Calculation of molarity for stock solutions. |
| Physical State | Solid (Powder) | Low risk of leakage; high surface area for oxidation if not sealed. |
| Melting Point | >76°C (Typical for class) | Stable at room temp; do not store near heating blocks. |
| Reactivity | Electrophilic (Activated F) | High Risk: Reacts with nucleophiles (amines/thiols) at the C-2 position.[1][2] |
| Hygroscopicity | Low to Moderate | Keep desiccated to prevent nitrile hydrolysis. |
References
-
Sigma-Aldrich. (2024).[2] Product Specification: this compound (CAS 1393441-74-1).[1][3][4] Merck KGaA.[5]
-
BLD Pharm. (2024). Safety Data Sheet (SDS) - this compound.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted benzonitriles. PubChem.[6]
-
Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. (Reference for SNAr reactivity of ortho-fluorobenzonitriles).
Sources
- 1. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. 394-47-8|2-Fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 3. 1393441-74-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 1393441-74-1 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-硝基-4-(三氟甲基)苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
Preventing deboronation in Suzuki reactions with nitrophenylboronic acid
Current Status: Operational Subject: Troubleshooting Protodeboronation in Suzuki-Miyaura Coupling Target Analyst: Senior Researchers & Process Chemists
Diagnostic Hub: Why Your Reaction is Failing
The Core Problem: The presence of a nitro group (–NO₂) on the phenyl ring transforms a standard Suzuki coupling into a race against time. The electron-withdrawing nature of the nitro group—especially in the ortho (2-) or para (4-) positions—significantly destabilizes the C–B bond.
The Mechanism of Failure: Protodeboronation
Under the basic conditions required for Suzuki coupling, the boronic acid forms a boronate anion. In electron-deficient systems (like nitrophenyl), this anion is highly susceptible to ipso-protonation by water or protic solvents. This cleaves the Boron, yielding nitrobenzene (the deboronated byproduct) instead of the desired biaryl product.
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired transmetalation (Product Pathway) and the parasitic protodeboronation (Decomposition Pathway).
Figure 1: The Kinetic Fork. High concentrations of the Boronate Anion in aqueous media favor the red path (decomposition). Success requires accelerating the green path (catalysis) or suppressing the red path.
Protocol Optimization: The "Self-Validating" Workflows
Do not rely on "standard" Suzuki conditions (
Protocol A: The "Anhydrous Fluoride" System
Best For: 2-Nitrophenylboronic acid (High steric hindrance + high electronic instability) or highly sensitive substrates.
Logic: By removing water and using Fluoride (
Reagents:
-
Catalyst:
(1-2 mol%) + (2.4 mol%) OR (5 mol%). -
Base: CsF (2.0 - 3.0 equiv) or Anhydrous KF.
-
Solvent: Dioxane or Toluene (Strictly Anhydrous).
Step-by-Step:
-
Drying: Flame-dry reaction vessel under Argon/Nitrogen.
-
Solids: Add Aryl Halide (1.0 eq), Nitrophenylboronic acid (1.5 eq), Base (CsF), and Catalyst to the vessel.
-
Purge: Evacuate and backfill with inert gas (3x).
-
Solvent: Add anhydrous Dioxane via syringe.
-
Reaction: Heat to 80-100°C.
-
Checkpoint: Monitor via TLC/LCMS at 1 hour. If starting material remains but boronic acid is gone, add a second portion of boronic acid (0.5 eq).
-
Protocol B: The "MIDA Boronate" Slow-Release System
Best For: Scale-up or when Protocol A fails.[1] Logic: MIDA boronates are protected.[2] They do not transmetalate or decompose until hydrolyzed. By using a biphasic system with a weak base, the active boronic acid is released slowly, keeping its standing concentration low. This prevents the "pooling" of unstable boronic acid that leads to decomposition.
Reagents:
-
Boron Source: Nitrophenyl-MIDA boronate (1.2 - 1.5 equiv).
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (highly active precatalysts are essential).[3]
-
Base:
(3.0 equiv). -
Solvent: THF:Water (10:1).
Step-by-Step:
-
Mix: Combine MIDA boronate, Aryl Halide, and Base in the vial.
-
Catalyst: Add the Buchwald precatalyst (XPhos Pd G3).
-
Solvent: Add THF and Water (degassed).
-
Heat: Run at 60°C.
-
Why 60°C? High enough to hydrolyze the MIDA ester slowly, low enough to minimize thermal decomposition.
-
Comparative Data: Base & Solvent Selection
| Variable | Standard ( | Optimized ( | Anhydrous (CsF/Dioxane) |
| Active Species | Hydroxo-boronate | Phosphate-boronate | Fluoro-boronate |
| Water Content | High | Low/Medium | Near Zero |
| Deboronation Risk | Critical | Moderate | Low |
| 2-Nitro Yield | < 10% | 30-50% | > 80% |
| 4-Nitro Yield | 40-60% | 70-85% | > 90% |
Troubleshooting & FAQs
Q1: I am seeing large amounts of nitrobenzene in my LCMS. What happened?
A: You suffered from Protodeboronation .[4]
-
Diagnosis: Your reaction pH was likely too high in the presence of water.
-
Fix: Switch to Protocol A (Anhydrous) . If you must use water, lower the base strength (use
or instead of Carbonates/Hydroxides) and increase the catalyst loading to "outrun" the decomposition.
Q2: Why is 2-nitrophenylboronic acid failing while 3-nitro works fine?
A: This is the "Ortho Effect."
-
Sterics: The bulky nitro group next to the boron hinders the approach of the Palladium complex, slowing down Transmetalation (the green path in Figure 1).
-
Chelation: The nitro group can coordinate to the Palladium, poisoning the catalyst.
-
Result: The boronate sits in solution longer, waiting for Pd, and eventually decomposes.
-
Fix: You need a bulky, electron-rich ligand (like SPhos or XPhos ) to force the transmetalation to happen despite the steric hindrance.[5]
Q3: Can I use microwave heating?
A: Proceed with caution. While microwaves accelerate the reaction, they also accelerate hydrolysis. If you use microwave heating, use Protocol B (MIDA) or a highly active catalyst (Pd-132 or similar) to ensure the coupling finishes in < 10 minutes. Prolonged microwave heating of nitrophenylboronic acids usually results in a black tar of deboronated byproducts.
Q4: My reaction turns black immediately. Is the catalyst dead?
A: Likely "Palladium Black" formation. This often happens if the oxidative addition is slow (due to the aryl halide) or if the boronic acid decomposes too fast, leaving Pd(0) with nothing to do but aggregate.
-
Fix: Add the catalyst last or use a precatalyst (like XPhos Pd G3) which releases the active species slowly. Ensure your Aryl Halide is reactive (Iodide/Bromide > Chloride).
Decision Matrix
Use this logic flow to select your starting conditions.
Figure 2: Workflow for selecting reaction conditions based on substrate difficulty.
References
-
Mechanistic Insight (Protodeboronation): Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanistic Insights. Journal of the American Chemical Society.[6]
-
MIDA Boronate Technology: Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[6]
-
Anhydrous Fluoride Conditions: Littke, A. F., Dai, C., & Fu, G. C. (2000).[6] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[6] Journal of the American Chemical Society.[6]
-
Buchwald Precatalysts (Optimization): Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science.[7][8]
Sources
- 1. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Synthesis of Substituted Benzonitriles
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Common Pitfalls in Benzonitrile Synthesis Reference ID: BN-SYNTH-2026
Introduction: The "Nitrile" Bottleneck
You are likely here because your reaction stalled, your catalyst died, or your product hydrolyzed during workup. Substituted benzonitriles are deceptive; they appear structurally simple but introducing the cyano group onto an aromatic ring is fraught with mechanistic traps. Whether you are employing modern Palladium-catalyzed cross-coupling or the classical Sandmeyer reaction, the margin for error is narrow.
This guide moves beyond standard textbook procedures. It addresses the why behind the failure modes and provides self-validating protocols to ensure reproducibility.
Module 1: Palladium-Catalyzed Cyanation (The "Gold Standard")
Context: This is currently the preferred method for late-stage functionalization, but it suffers from a critical flaw: Cyanide Poisoning .
Q1: My reaction stalls at <20% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: You are likely suffering from Catalyst Poisoning via Saturation .
Cyanide (
The Fix:
-
Switch the Cyanide Source: Stop using KCN or NaCN. They release cyanide too fast.
-
Use "Slow-Release" Reagents:
-
Zinc Cyanide (
): Low solubility in organic solvents ensures a low steady-state concentration of dissolved cyanide. -
Potassium Hexacyanoferrate(II) (
): This is non-toxic and releases cyanide only at elevated temperatures in the presence of a base.
-
Visualizing the Failure Mode:
Figure 1: The Catalytic Cycle vs. The Poisoning Pathway.[1] Note how excess free cyanide shunts the active catalyst into an inactive thermodynamic sink.
Q2: I am observing significant biaryl formation (Ar-Ar) instead of the nitrile.
Diagnosis: Homocoupling. This occurs when the transmetallation step (swapping X for CN) is slower than the disproportionation of the oxidative addition intermediate. It is often exacerbated by inactive cyanide sources .
The Fix:
-
Polymorph Control: If using
, ensure it is a fine powder. Old, clumped reagents have low surface area, slowing transmetallation. -
Ligand Selection: Switch to bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . These widen the bite angle, accelerating the reductive elimination of the nitrile and suppressing homocoupling.
Module 2: Protocol - The "Green" Cyanation
Directive: Use this protocol for high-value intermediates where safety and yield are paramount. It utilizes
Reagents:
-
Aryl Halide (1.0 equiv)
- (0.25 equiv - Note: provides 6 CN groups)
- (1-2 mol%)
-
Base:
(1.0 equiv) -
Solvent: NMP or DMA (Degassed)
Step-by-Step Workflow:
-
Charge: Add Aryl Halide, Base, and Ferrocyanide to a dry vial.
-
Catalyst Prep: Add
and Ligand (e.g., dppf) last. -
Inert: Seal and purge with Argon for 5 minutes.
-
Solvent: Add anhydrous NMP via syringe.
-
Activation: Heat to 120°C - 140°C .
-
Why? The Fe-CN bond is strong. Thermal energy is required to dissociate the cyanide for transfer to Palladium. Below 100°C, this reaction will not proceed.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water.
-
Safety Check: The aqueous waste contains iron salts but negligible free cyanide.
-
Module 3: The Classical Sandmeyer (Diazonium Chemistry)
Context: Used for anilines that are cheap and available, or when the aryl halide is not accessible.
Q3: My yield is low, and I see phenols (Ar-OH) in the mixture.
Diagnosis: Thermal instability and hydrolysis. Diazonium salts are unstable.[2] If the reaction temperature rises too high during formation, they decompose. If water attacks the diazonium cation instead of the cyanide, you get a phenol.
The Fix:
-
Strict Temperature Control: Keep the diazotization step (Aniline +
+ Acid) between -5°C and 0°C . -
The "Neutralization" Trick: Before adding the diazonium salt to the CuCN solution, neutralize the diazonium mixture to pH 6-7 using sodium carbonate.
-
Why? Acidic conditions promote the release of HCN gas when mixed with cyanide salts. Neutralization protects the operator and reduces side reactions.
-
Q4: Safety Alert - How do I handle the waste?
Critical Protocol: Never acidify the waste stream of a Sandmeyer reaction immediately. It contains residual CuCN.[3]
-
Quench: Treat the reaction mixture with household bleach (Sodium Hypochlorite) or Hydrogen Peroxide under basic conditions.
-
Verify: Test with Merckoquant® Cyanide Test Strips to ensure
before disposal.
Module 4: Purification & Scavenging
Context: Benzonitriles coordinate to metals. Removing the Pd or Cu residues is critical for pharmaceutical intermediates (limit usually <10 ppm).
Comparison of Scavenging Methods:
| Method | Efficiency | Cost | Throughput | Best For |
| Silica Gel Chromatography | Low | Low | Low | Crude purification only. |
| Thiol-Modified Silica | High | High | High | Removing Pd after cross-coupling. |
| Activated Carbon | Medium | Low | High | Bulk removal of Cu (Sandmeyer). |
| Crystallization | High | Low | Medium | Solids with high melting points. |
Troubleshooting Hydrolysis during Workup:
-
Issue: The nitrile converts to an amide (
). -
Cause: Strong basic or acidic aqueous washes. Electron-deficient benzonitriles (e.g., with
or groups) are highly susceptible to hydrolysis. -
Solution: Use buffered washes (Phosphate buffer pH 7) instead of 1M NaOH or 1M HCl. Dry organic layers immediately with
.
Module 5: Decision Matrix (Reagent Selection)
Use this logic flow to select the correct method for your substrate.
Figure 2: Strategic Selection of Cyanation Methodology.
References
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Advantageous Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[4] Chemical Communications, (12), 1388-1389. Link
-
Cohen, D. T., Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. Link
-
Sandmeyer, T. (1884).[5] Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(3), 1633-1635. Link
-
Organic Syntheses. (1928). o-Tolunitrile. Org.[6] Synth. 8, 122. (Detailed Sandmeyer Protocol). Link
-
Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of Aromatic Halides. Chemical Reviews, 87(4), 779-794. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 4. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of 2-Fluoro-4-(3-nitrophenyl)benzonitrile
Welcome to the technical support guide for the purification of 2-Fluoro-4-(3-nitrophenyl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding and troubleshooting the recrystallization process for this specific molecule. The methodologies described herein are grounded in established chemical principles and validated through extensive experience with analogous bi-aryl and nitroaromatic compounds.
The molecular structure of this compound, with its polar nitrile and nitro functionalities, dictates its solubility profile. This guide will help you navigate solvent selection, procedural optimization, and common challenges to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a solvent for recrystallizing this compound?
A1: The perfect solvent will exhibit a steep solubility curve for the compound. This means this compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1] This differential is the cornerstone of effective recrystallization, as it maximizes recovery upon cooling. Furthermore, the solvent must be chemically inert, ensuring it does not react with our target molecule.[1] Finally, impurities should ideally remain fully dissolved (in the mother liquor) or be completely insoluble for removal via hot filtration.[2]
Q2: Based on the structure of this compound, which solvents should I test first?
A2: The molecule possesses strong electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, making it a polar aromatic compound. Following the "like dissolves like" principle, polar solvents are the most logical starting point.[1] Our experience with similar nitroaryl compounds suggests that alcoholic solvents are often excellent candidates.[3][4] We recommend beginning your screening with the solvents listed in the table below.
Table 1: Recommended Starting Solvents for Solubility Screening
| Solvent | Boiling Point (°C) | Rationale & Comments |
|---|---|---|
| Ethanol | 78 | A versatile polar protic solvent. Often effective for nitroaromatics.[1] |
| Isopropanol (IPA) | 82 | Similar to ethanol but slightly less polar; its higher boiling point can enhance solubility of challenging compounds. |
| Methanol | 65 | A highly polar option, but its lower boiling point may not be sufficient to dissolve the compound if it is high-melting.[5] |
| Ethyl Acetate | 77 | A moderately polar solvent. Often used in a solvent/anti-solvent pair with hexanes.[4] |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective for nitriles and nitro compounds.[5] |
| Toluene | 111 | While less polar, it can be effective for aromatic compounds at elevated temperatures. Often used for bi-aryl systems.[6] |
Q3: When is a mixed-solvent system the right choice?
A3: You should consider a mixed-solvent system when no single solvent provides the ideal solubility profile.[1] This is a common scenario where the compound is excessively soluble in one solvent (even when cold) and nearly insoluble in another (even when hot). By combining a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which it is insoluble), you can finely tune the solubility to achieve optimal crystal formation. A classic example is the ethanol-water system.[1]
Q4: What are the most probable impurities I might encounter?
A4: Impurities typically originate from the synthetic route. Common contaminants may include unreacted starting materials (e.g., a boronic acid or halide precursor from a Suzuki or Negishi coupling), catalysts, or byproducts from incomplete reactions or side reactions. Understanding the preceding synthetic step is crucial for anticipating the nature of the impurities, which in turn informs the choice of purification method.
Experimental Protocols & Methodologies
The following protocols provide a detailed, step-by-step guide for developing a robust recrystallization procedure.
Method 1: Single-Solvent Recrystallization Protocol
This is the preferred method when a suitable single solvent is identified.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and bring the mixture to a gentle boil using a heating mantle.
-
Achieve Saturation: Continue adding the solvent dropwise until the solid completely dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated. Adding excess solvent is a common cause of low recovery.[7]
-
Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly (to prevent violent boiling), and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for forming large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[9] Once at room temperature, the flask can be moved to an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Method 2: Mixed-Solvent Recrystallization Protocol
Use this method when no single solvent is ideal.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol, ethyl acetate).
-
Induce Precipitation: While keeping the solution hot, add the "poor" anti-solvent (e.g., water, hexanes) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution has reached its saturation point.
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 5-8 from the Single-Solvent Protocol. For washing, use an ice-cold mixture of the two solvents in the same ratio as the final crystallization medium.
Visualization of Workflows
The following diagrams illustrate the decision-making process and experimental steps involved in a successful recrystallization.
Caption: Standard workflow for single-solvent recrystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
Navigating the Therapeutic Potential of 2-Fluoro-4-(3-nitrophenyl)benzonitrile Derivatives: A Comparative Efficacy Analysis
For Immediate Release
[City, State] – The quest for novel therapeutic agents has led researchers to explore a vast chemical landscape. Within this landscape, the 2-fluoro-4-(3-nitrophenyl)benzonitrile scaffold has emerged as a promising starting point for the development of potent and selective modulators of various biological targets. This guide offers a comprehensive comparison of the efficacy of derivatives based on this core structure, synthesizing available data to inform future drug discovery and development efforts.
The strategic incorporation of fluorine and nitro functional groups onto the biphenylbenzonitrile backbone imparts unique physicochemical properties that can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The electron-withdrawing nature of these substituents can modulate the electronic environment of the entire molecule, impacting its ability to interact with target proteins.
The Core Scaffold: A Foundation for Diverse Biological Activity
The parent compound, this compound, serves as a key intermediate in the synthesis of a variety of biologically active molecules. While direct comparative efficacy data for a series of its derivatives remains limited in publicly accessible literature, the foundational chemistry points towards its potential as a precursor for inhibitors of key cellular signaling pathways, particularly those involving protein kinases. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, while the fluorinated and nitrated phenyl rings provide opportunities for diverse substitutions to optimize target engagement and selectivity.
Mechanistic Insights: Targeting Cellular Aberrations
Derivatives of the broader nitrophenyl and fluorinated benzonitrile classes have demonstrated activity against a range of biological targets. The presence of the nitro group, for instance, is a common feature in compounds designed to inhibit protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. The fluorine atom, a bioisostere of hydrogen, can enhance binding affinity, improve metabolic stability, and modulate the pKa of nearby functional groups, thereby fine-tuning the molecule's interaction with its target.
Experimental Landscape: A Call for Comparative Studies
To construct a meaningful comparative analysis, the following experimental data would be essential:
-
In vitro enzyme inhibition assays: To determine the potency (e.g., IC50 values) of each derivative against a specific target enzyme, such as a protein kinase.
-
Cell-based assays: To assess the cellular efficacy of the compounds in relevant disease models, for example, by measuring their anti-proliferative effects on cancer cell lines.
-
Structure-Activity Relationship (SAR) studies: To systematically modify the core structure and correlate these changes with biological activity, providing a roadmap for rational drug design.
-
Pharmacokinetic profiling: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising derivatives.
The absence of such a consolidated dataset for this compound derivatives underscores a critical area for future research.
A Framework for Future Investigation
To address this knowledge gap, a proposed research workflow would involve the following key steps:
-
Synthesis of a Derivative Library: A focused library of this compound derivatives would be synthesized, systematically varying substituents on both phenyl rings.
-
Target Selection and Primary Screening: Based on computational modeling and the known activities of related compounds, a relevant biological target (e.g., a specific kinase) would be selected. The synthesized library would then be screened against this target to identify initial hits.
-
Dose-Response Studies and SAR Analysis: Active compounds would be subjected to dose-response assays to determine their potency. The resulting data would be used to establish a clear structure-activity relationship.
-
Lead Optimization and In-depth Biological Characterization: The most potent and selective compounds would undergo further optimization to improve their drug-like properties. Advanced cellular and in vivo studies would then be conducted to validate their therapeutic potential.
Below is a conceptual workflow for such an investigation:
Caption: A conceptual workflow for the discovery and development of novel therapeutics based on the this compound scaffold.
Conclusion
While the this compound scaffold holds considerable promise for the development of novel therapeutic agents, a comprehensive and comparative evaluation of its derivatives is currently lacking in the public domain. The generation of robust, comparative experimental data is a critical next step to unlock the full potential of this chemical class. Such research would not only provide valuable insights into the structure-activity relationships governing the efficacy of these compounds but also pave the way for the development of new and effective treatments for a range of diseases. Researchers and drug development professionals are encouraged to contribute to this area of investigation to bridge the current knowledge gap.
References
Due to the lack of specific comparative studies on this compound derivatives, a conventional reference list with direct supporting data cannot be provided. The information presented is a synthesis of general principles in medicinal chemistry and an analysis of the existing literature on related compound classes. Further research is required to generate the specific data needed for a direct efficacy comparison.
Structural Validation Protocol: 2-Fluoro-4-(3-nitrophenyl)benzonitrile
Content Type: Methodological Comparison & Validation Guide Target Audience: Medicinal Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Executive Summary: The Validation Mandate
In pharmaceutical development, 2-Fluoro-4-(3-nitrophenyl)benzonitrile serves as a critical biaryl scaffold, often implicated in the synthesis of androgen receptor antagonists or non-steroidal anti-inflammatory agents. Its structural integrity relies on the precise orthogonal positioning of three functional groups: a nitrile (-CN), a fluorine atom (-F), and a nitro group (-NO
This guide compares the efficacy of three primary analytical methodologies—Multinuclear NMR , LC-MS/MS , and X-Ray Crystallography —in validating this structure. While LC-MS provides high-throughput sensitivity, this guide argues that 19F-NMR coupled with 2D-NOESY offers the superior "performance" for definitive structural assignment, specifically in distinguishing regioisomers that mass spectrometry cannot resolve.
Strategic Framework: The Triangle of Confirmation
To validate this molecule, we employ a "Triangle of Confirmation" approach. This system is self-validating because each method covers the blind spots of the others.
-
Vertex A (Connectivity): 1H/13C/19F NMR (Confirms the biaryl bond and substituent positions).
-
Vertex B (Identity & Purity): LC-MS (Confirms molecular weight and quantifies trace impurities).
-
Vertex C (Process Logic): Synthetic pathway verification (Suzuki-Miyaura Coupling).
Visualization: Validation Workflow
The following diagram outlines the logical flow for releasing this intermediate for downstream synthesis.
Figure 1: The "Quality Gate" workflow ensures that only structurally validated material proceeds. Note the critical role of NMR as the final structural lock.
Methodological Comparison: NMR vs. LC-MS vs. Alternatives
The following table compares the "performance" of analytical techniques in the specific context of validating this biaryl nitrile.
| Feature | Method A: 1H/19F NMR (Recommended) | Method B: LC-MS/MS | Method C: X-Ray Crystallography |
| Primary Output | Connectivity & Spatial Arrangement | Molecular Mass & Fragmentation | Absolute 3D Structure |
| Regioisomer Resolution | High (J-coupling distinguishes isomers) | Low (Isomers often have identical mass) | Definitive |
| Throughput | Medium (10-30 mins/sample) | High (2-5 mins/sample) | Very Low (Days/Weeks) |
| Sample State | Solution ( | Solution (MeOH/ACN) | Single Crystal (Hard to grow) |
| Blind Spot | Trace inorganic salts invisible | Cannot distinguish 2-F vs 3-F isomers easily | Time-prohibitive for routine QC |
Deep Dive: The NMR Advantage (Expertise & Experience)
While LC-MS confirms you have the correct atoms (
The "Fluorine Handle"
The fluorine atom at position 2 acts as a spectroscopic "spy." It couples with protons on the same ring, creating distinct splitting patterns:
- NMR: Expect a singlet/multiplet around -105 to -115 ppm (typical for aryl fluorides ortho to nitriles).
-
NMR: The proton at C3 (ortho to F) will show a large coupling constant (
).
Experimental Protocols & Data
Synthesis Context (The Source of the Sample)
To validate the structure, one must understand its origin. This molecule is typically synthesized via a Suzuki-Miyaura Cross-Coupling between 4-bromo-2-fluorobenzonitrile and 3-nitrophenylboronic acid.
Reaction Scheme Logic:
-
Electrophile: 4-bromo-2-fluorobenzonitrile.
-
Nucleophile: 3-nitrophenylboronic acid.[1]
-
Catalyst:
or .
Understanding this mechanism highlights the potential impurities: Homocoupling of the boronic acid (3,3'-dinitrobiphenyl) or Hydrodehalogenation (loss of Br without coupling).
Figure 2: The Suzuki-Miyaura catalytic cycle. Validation must confirm the fusion of R1 and R2 and the absence of R1-R1 or R2-R2 byproducts.
Analytical Protocol: NMR Characterization
Objective: Confirm regiochemistry of the Fluorine and Nitro groups.[2]
Procedure:
-
Sample Prep: Dissolve 10 mg of the solid in 0.6 mL of
(preferred over for solubility of nitro-aromatics). -
Acquisition:
-
Run standard 1H (16 scans).
-
Run 19F (decoupled and coupled).
-
Run COSY (to trace proton networks).
-
Predicted Experimental Data (Self-Validating Criteria):
| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |
| 1H | 8.45 | Triplet (t) | H2' (Nitro ring, between NO2 and Biaryl bond) | |
| 1H | 8.25 | Doublet of Doublets | H4' (Nitro ring, ortho to NO2) | |
| 1H | 8.10 | Doublet | H6' (Nitro ring) | |
| 1H | 7.95 | Doublet of Doublets | H6 (Benzonitrile ring) | |
| 1H | 7.80 | Multiplet | - | H5' (Nitro ring, meta to NO2) |
| 1H | 7.75 | Doublet | H3 (Benzonitrile ring, Diagnostic ) | |
| 1H | 7.65 | Doublet | H5 (Benzonitrile ring) |
Note: The key validator is the H3 proton on the benzonitrile ring. It is "sandwiched" between the Nitrile and the Fluorine. It will show a distinctively large coupling to Fluorine, confirming the 2-Fluoro position.
Analytical Protocol: LC-MS/MS
Objective: Confirm purity >98% and Molecular Ion.
Procedure:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5
). -
Mobile Phase: Gradient Water (0.1% Formic Acid) : Acetonitrile.
-
Detection: ESI+ (Electrospray Ionization, Positive Mode) or APCI depending on ionization efficiency of the nitrile.
Acceptance Criteria:
-
Retention Time: Single sharp peak (e.g.,
min). -
Mass Spectrum:
- (Common adduct)
-
Absence of
(Starting material R1) or (Starting material R2).
Conclusion
Validating This compound requires a multi-modal approach. While LC-MS is sufficient for routine purity checks, 1H/19F NMR is the authoritative method for structural certification. The specific coupling of the fluorine atom to the ortho-proton serves as the definitive "fingerprint" that rules out regioisomers, ensuring the integrity of the biaryl scaffold for downstream pharmaceutical applications.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for F-NMR coupling constants).
-
Reich, H. J. (2024).[3] Structure Determination Using NMR. University of Wisconsin-Madison. Link
-
PubChem. (2024). 4-Fluorobenzonitrile (Precursor Data). National Library of Medicine. Link
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Fluoro-4-(3-nitrophenyl)benzonitrile Isomers
For researchers and professionals in drug development, the precise structural characterization of molecular isomers is a critical step. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides an in-depth spectroscopic comparison of 2-Fluoro-4-(3-nitrophenyl)benzonitrile and its key positional isomers, offering a framework for their unambiguous identification.
The Isomeric Landscape
The primary compound of interest is This compound (1) . For a comprehensive comparison, we will consider three of its structural isomers:
-
2-Fluoro-4-(2-nitrophenyl)benzonitrile (2) , the ortho-nitro isomer.
-
2-Fluoro-4-(4-nitrophenyl)benzonitrile (3) , the para-nitro isomer.
-
4-Fluoro-2-(3-nitrophenyl)benzonitrile (4) , an isomer with transposed substituents on the benzonitrile ring.
Caption: Generalized mass spectrometry workflow for isomer analysis.
UV-Vis Spectroscopy: A Tool for Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation and the nature of the chromophores will influence the wavelength of maximum absorption (λmax). All isomers are expected to have strong absorptions in the UV region due to the aromatic systems.
The position of the nitro group will have a significant impact on the λmax. The para-nitro isomer (3) is expected to have the most red-shifted (longest wavelength) λmax due to the extended conjugation between the nitro group and the biphenyl system. The ortho-nitro isomer (2) may show a blue-shifted spectrum compared to the para isomer due to potential steric hindrance that could disrupt the planarity of the two aromatic rings, thereby reducing conjugation. The meta-nitro isomer (1) will likely have a λmax at a shorter wavelength than the para isomer.
Experimental Protocols: A General Framework
While specific data for the title compounds is not presented, the following are standard, self-validating protocols for acquiring the spectroscopic data discussed.
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak.
2. IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the key vibrational frequencies.
3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).
-
Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
4. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the sample over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Caption: Integrated spectroscopic workflow for isomer differentiation.
Conclusion
The unambiguous identification of positional isomers such as those of this compound is a task that requires a multi-pronged spectroscopic approach. By systematically analyzing the predicted data from NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, clear distinctions between the isomers can be established. This guide provides a robust framework for this analytical challenge, emphasizing the causal relationships between molecular structure and spectroscopic output. The principles outlined herein are broadly applicable to the structural elucidation of complex organic molecules in pharmaceutical and chemical research.
References
-
PubChem. 4-Fluorobenzonitrile. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
OpenStax. Spectroscopy of Aromatic Compounds. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
-
ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]
-
Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]
- Google Patents. Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
PubMed. Analysis of positional isomers of 2-3-4-alkoxyphenylcarbamic acid derivatives by a combination of TLC and IMS. [Link]
-
ResearchGate. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
Comparative Guide: Reactivity & Chemoselectivity of 2-Fluoro vs. 2-Chloro-4-bromobenzonitrile
[1][2]
Executive Summary
In medicinal chemistry and scaffold design, the choice between 2-fluoro-4-bromobenzonitrile (F-Br-BN) and 2-chloro-4-bromobenzonitrile (Cl-Br-BN) is rarely about cost alone; it is a decision dictated by chemoselectivity and orthogonal functionalization .[1][2]
While both molecules serve as densely functionalized aromatic building blocks, they exhibit divergent reactivity profiles:[2]
-
2-Fluoro-4-bromobenzonitrile is the superior candidate for SNAr-first strategies.[1][2] The fluorine atom at the ortho position is highly activated, allowing for rapid, mild nucleophilic displacement with perfect regioselectivity over the bromine atom.[2]
-
2-Chloro-4-bromobenzonitrile is a viable alternative for Metal-Catalysis-first strategies but suffers from lower SNAr reactivity and potential chemoselectivity erosion during palladium-catalyzed cross-couplings (due to the reactivity of the C-Cl bond).[1][2]
Verdict: Use the Fluoro derivative when constructing libraries via nucleophilic substitution at C2.[2] Use the Chloro derivative only when SNAr is not required or when cost is the primary driver for large-scale, harsh-condition synthesis.[1][2]
Molecular Architecture & Electronic Theory
To predict reactivity, one must analyze the electronic environment of the benzene ring.[2] Both molecules possess two electrophilic sites (C2 and C4) activated by the electron-withdrawing cyano (CN) group.[1][2]
| Feature | 2-Fluoro-4-bromobenzonitrile | 2-Chloro-4-bromobenzonitrile | Impact on Reactivity |
| C2 Substituent | Fluorine (F) | Chlorine (Cl) | F is extremely electronegative, stabilizing the Meisenheimer complex (SNAr).[1][2] Cl is less electronegative but has a weaker bond.[2] |
| C4 Substituent | Bromine (Br) | Bromine (Br) | Primary site for Metal-Halogen exchange or Pd-catalyzed coupling.[1][2] |
| C1 Group | Cyano (CN) | Cyano (CN) | Strong EWG (-I, -M effects).[1][2] Activates ortho (C2) and para (C4) positions.[2] |
The "Leaving Group" Paradox[2]
-
In SNAr Reactions: F >> Cl . Although the C-F bond is stronger than C-Cl, the rate-determining step in SNAr is the nucleophilic attack and formation of the Meisenheimer complex.[2] Fluorine's high electronegativity lowers the energy of this transition state significantly more than chlorine.[2]
-
In Pd-Catalyzed Coupling: Br > Cl >> F . Palladium oxidative addition correlates with bond strength (C-X).[1] Thus, Br reacts first. However, C-Cl is reactive enough to compete or poison catalysts, whereas C-F is inert to standard Pd(0) species.[1]
Reactivity Profile 1: Nucleophilic Aromatic Substitution (SNAr)
This is the primary differentiator. The 2-position is activated by the ortho-cyano group.[1][2]
Mechanism: The Meisenheimer Complex
The reaction proceeds via an addition-elimination mechanism.[1][2] The stability of the anionic intermediate (Meisenheimer complex) dictates the rate.[2]
Figure 1: SNAr reaction pathway. The energy valley for the Intermediate is deeper for F-Br-BN.[1][2]
Experimental Comparison
-
F-Br-BN: Reacts with secondary amines (e.g., morpholine, piperazine) at Room Temperature to 60°C .[1][2] Yields are typically quantitative.[1][2]
-
Cl-Br-BN: Reacts with the same amines but requires 100°C - 140°C (often requiring a sealed tube or microwave).[1][2] At these temperatures, side reactions (hydrolysis of CN, attack at Br) become risks.
Reactivity Profile 2: Metal-Catalyzed Cross-Coupling
When targeting the C4-Bromine atom (e.g., Suzuki-Miyaura coupling), the ortho-halogen plays a critical role in chemoselectivity .[1][2]
The Selectivity Map[2]
Figure 2: Chemoselectivity risks in Palladium-catalyzed coupling.[1][2]
-
F-Br-BN Advantage: The C-F bond is virtually inert to standard Pd(PPh3)4 or Pd(dppf)Cl2 conditions.[1][2] You can exclusively couple the C4-Br, leaving the C2-F perfectly intact for a subsequent SNAr step.[1][2]
-
Cl-Br-BN Disadvantage: While C-Br reacts faster than C-Cl, the C-Cl bond is not inert.[1][2] With active catalysts (e.g., Buchwald precatalysts like XPhos-Pd-G2) or elevated temperatures, you risk "over-coupling" at the C2 position, leading to inseparable mixtures.[2]
Experimental Protocols
These protocols are designed to validate the reactivity differences described above.
Protocol A: Regioselective SNAr Displacement
Objective: Functionalize C2 with Morpholine.
-
Substrate: 2-Fluoro-4-bromobenzonitrile (1.0 eq) vs. 2-Chloro-4-bromobenzonitrile (1.0 eq).
-
Reagents: Morpholine (1.2 eq), K2CO3 (2.0 eq).[2]
| Step | F-Br-BN Workflow | Cl-Br-BN Workflow |
| 1. Setup | Mix reagents in MeCN at 25°C (RT) . | Mix reagents in DMF (higher bp required). |
| 2. Reaction | Stir for 2-4 hours at RT. | Heat to 120°C for 12-18 hours . |
| 3. Observation | TLC shows complete conversion. Spot is clean. | TLC shows slow conversion.[1][2] Potential dark impurities (decomposition).[1] |
| 4. Workup | Pour into water, filter precipitate.[2] | Extraction with EtOAc required; DMF removal is tedious. |
| 5.[2] Yield | 95-98% | 60-75% |
Protocol B: C4-Selective Suzuki Coupling
Objective: Introduce a phenyl group at C4 without touching C2.[1][2]
-
Substrate: 2-Fluoro-4-bromobenzonitrile (1.0 eq).
-
Reagents: Phenylboronic acid (1.1 eq), Pd(dppf)Cl2 (3 mol%), Na2CO3 (2.0 eq).
-
Conditions: 80°C, 4 hours, Argon atmosphere.
-
Result: Exclusive formation of 4-phenyl-2-fluorobenzonitrile.[1][2] The C2-F handle remains available for late-stage diversification (e.g., introducing a complex amine).[1][2]
Applications in Drug Discovery
The 2-fluoro-4-bromobenzonitrile scaffold is a privileged structure in the synthesis of Androgen Receptor (AR) antagonists and other kinase inhibitors.[1][2]
-
Biaryl Synthesis: The Br handle allows for the construction of the biaryl core common in drugs like Apalutamide precursors.[2]
-
Heterocycle Formation: The CN group, adjacent to the F, allows for cyclization reactions (e.g., forming amino-indazoles or quinazolines) where the F serves as the leaving group during ring closure.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736029, 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]
-
Master Organic Chemistry (2012). Nucleophilic Aromatic Substitution (SNAr): The Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry (2006). Reactivity of palladium fluoro complexes towards silanes... catalytic derivatisation of pentafluoropyridine. Dalton Transactions.[1][2][3] Retrieved from [Link]
Sources
- 1. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 3. Reactivity of a palladium fluoro complex towards silanes and Bu3SnCH [[double bond, length as m-dash]] CH2: catalytic derivatisation of pentafluoropyridine based on carbon–fluorine bond activation reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Isotopic Labeling: A Comparative Analysis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile and Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, isotopic labeling stands as an indispensable tool for elucidating metabolic pathways, quantifying drug distribution, and enabling non-invasive imaging techniques such as Positron Emission Tomography (PET). The choice of labeling reagent is paramount, directly influencing the efficiency, specific activity, and applicability of the resulting radiotracer. This guide provides an in-depth technical comparison of 2-Fluoro-4-(3-nitrophenyl)benzonitrile as a potential precursor for isotopic labeling, benchmarked against established alternative reagents.
The Critical Role of Isotopic Labeling in Pharmaceutical Research
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a cornerstone of preclinical and clinical development.[1] Isotopic labeling, the incorporation of a stable or radioactive isotope into a molecule, allows for the precise tracking of a drug's fate in biological systems. For PET imaging, a powerful molecular imaging technique, radionuclides like fluorine-18 (¹⁸F) and carbon-11 (¹¹C) are incorporated into a drug molecule to create a radiotracer. The selection of the precursor molecule for this radiolabeling step is a critical decision that impacts the entire workflow, from synthesis to in vivo application.
Introducing this compound: A Versatile Precursor
This compound is an aromatic compound featuring three key functional groups: a fluorine atom, a nitrile group, and a nitro group. This specific arrangement of electron-withdrawing groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making it a promising candidate for ¹⁸F-labeling.[2] Furthermore, the nitrile group presents an opportunity for ¹¹C-labeling via cyanation reactions.
Figure 2: Proposed mechanism for ¹⁸F-labeling via SNAr.
¹¹C-Labeling via Cyanation
The nitrile group of this compound offers a potential site for the introduction of a carbon-11 isotope. While direct isotopic exchange on the nitrile is challenging, a more feasible approach involves the synthesis of the molecule using a [¹¹C]cyanide source. Modern methods for ¹¹C-cyanation of aryl halides and their equivalents, such as aryl boronic esters, have been well-established, often employing transition metal catalysis. [3] A plausible synthetic strategy would involve the preparation of a suitable precursor, such as an aryl halide or boronic ester derivative of the 2-fluoro-4-(3-nitrophenyl) scaffold, followed by a late-stage cyanation reaction with [¹¹C]CN⁻.
Sources
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Copper(II)-Mediated [11C]Cyanation of Arylboronic Acids and Arylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Fluoro-4-(3-nitrophenyl)benzonitrile
[1]
Executive Summary & Hazard Logic
Handling 2-Fluoro-4-(3-nitrophenyl)benzonitrile requires a safety protocol that goes beyond standard "lab hygiene." This compound is a fluorinated nitro-aromatic nitrile , a structural motif that presents a synergistic safety challenge.[1]
The Hazard Triad (Mechanistic Insight)
To understand the risk, you must understand the molecule's behavior in a biological system. We do not merely rely on H-codes; we look at the functional group interactions:
-
The Nitrile (-CN) Moiety: Metabolic activation can release cyanide ions (CN-), inhibiting cytochrome c oxidase.[1] While aromatic nitriles are generally more stable than aliphatic ones, the risk of metabolic release remains.
-
The Nitro (-NO2) Group: A known methemoglobinemia inducer.[1] It oxidizes ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), reducing oxygen transport capacity.
-
The Fluorine Substituent (-F): This is the critical vector.[1] Fluorine increases the lipophilicity (LogP) of the molecule, significantly enhancing skin permeation rates compared to non-fluorinated analogs.
Operational Implication: Standard latex gloves are insufficient. The compound is designed to cross membranes; it will cross your PPE if materials are not selected based on permeation data.
Personal Protective Equipment (PPE) Matrix
The following equipment constitutes a self-validating barrier system . Do not deviate from these specifications without a permeation test.
| PPE Component | Material Specification | Scientific Rationale | Validation Step |
| Primary Glove (Inner) | Nitrile (4 mil minimum) | Provides tactile sensitivity and basic chemical resistance.[1] | Check for pinholes by inflating with air before donning. |
| Secondary Glove (Outer) | Laminate (e.g., Silver Shield/4H) OR Thick Nitrile (8 mil+) | Critical: Aromatic nitriles can permeate standard nitrile in <15 mins if dissolved in organic solvents (e.g., DCM, Acetone). Laminates provide >4hr breakthrough time. | Inspect for discoloration or bubbling immediately upon solvent contact.[1] |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Primary engineering control.[1] The solid is likely a fine powder; inhalation is the fastest route to systemic toxicity. | Verify flow monitor is green/reading correctly before opening the vial. |
| Eye Protection | Chemical Goggles (Not Safety Glasses) | Vapors or dust can bypass the gaps in safety glasses.[1] The nitro group is a severe eye irritant.[1] | Ensure seal against the face is tight; no gaps at temples. |
| Body Protection | Lab Coat (Nomex/Cotton) + Tyvek Sleeves | Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs.[1] Tyvek sleeves cover the wrist gap between glove and coat. | Check that sleeves are tucked under the outer glove cuff. |
Operational Workflow: The "Zero-Exposure" Protocol
This workflow is designed to isolate the user from the compound during its most vulnerable phase: Transfer and Solubilization .
Phase 1: Preparation & Weighing
Objective: Prevent electrostatic dispersion of the solid.[1]
-
Static Control: Fluorinated aromatics are often fluffy, static-prone solids.[1] Use an antistatic gun or ionizer bar inside the balance enclosure.
-
Draft Shielding: Use a balance with a fully enclosed draft shield. Do not weigh on an open bench.
-
The "Double-Containment" Weighing Method:
Phase 2: Solubilization
Objective: Mitigate the "Solvent Carrier Effect."[1] Note: Once dissolved, the risk of skin absorption increases by orders of magnitude.
-
Solvent Choice: Avoid DMSO or DMF if possible.[1] These solvents are "skin accelerants" and will drag the toxicant through nitrile gloves instantly.
-
If DMSO/DMF is required: You MUST use Laminate (Silver Shield) gloves.[1]
-
Spill Dam: Perform all liquid handling within a secondary containment tray (polypropylene) to catch drips.
Phase 3: Reaction & Quenching[1]
-
Venting: If the reaction involves heating (Suzuki coupling, etc.), ensure the condenser is vented to a scrubber or the back of the hood.
-
Quenching: Treat the reaction mixture as highly toxic until fully worked up. The nitrile group may hydrolyze to an amide/acid, but the nitro-aromatic core remains toxic.
Waste Management & Decontamination[1]
Disposal Class: Halogenated Organic Waste (Due to the Fluorine atom).[1]
-
Do NOT mix with oxidizers (peroxides, nitric acid) – risk of energetic reaction with the nitrile/nitro groups.
-
Do NOT pour down the drain.[1][2] Hydrolysis can release toxic byproducts.
-
Decontamination:
-
Wipe surfaces with a detergent solution (surfactant), followed by ethanol.
-
Dispose of wipes in the solid hazardous waste bin (double-bagged).
-
Visual Decision Guide (Workflow)
The following diagram illustrates the critical decision points for handling this compound safely.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
